Shizukolidol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4aR,5R,8aR)-5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-10-7-12-14(2,5-4-6-15(12,3)17)8-11(10)18-13(9)16/h8,12,17H,4-7H2,1-3H3/t12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRZHXBWKFKMJ-BPLDGKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119566 | |
| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-92-6 | |
| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Shizukahenriol: Dual-Target Modulation of Neuroinflammation and Oxidative Stress
Topic: Shizukahenriol Mechanism of Action in Neuronal Microenvironments Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads
A Technical Guide to the Nrf2/NF- B Axis in Glial-Neuronal Signaling
Executive Summary
Shizukahenriol (SZH) is a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi and Chloranthus serratus.[1] Unlike non-specific antioxidants that merely scavenge free radicals stoichiometrically, SZH acts as a catalytic modulator of cellular defense systems .
Its primary mechanism of action (MoA) involves the covalent modification or steric disruption of the Keap1-Nrf2 complex , triggering the nuclear translocation of Nrf2. Simultaneously, it exerts a repressive effect on the NF-
This guide details the molecular kinetics, signaling pathways, and validated experimental protocols for interrogating SZH activity in neuronal and microglial cell lines (e.g., BV-2, HT22).
Chemical Biology & Pharmacodynamics[2][3][4]
Structural Properties
-
Class: Lindenane Sesquiterpene Dimer.[2]
-
Key Pharmacophore: The complex stereochemistry of the lindenane core allows for high-affinity binding to cysteine-rich domains on sensor proteins like Keap1.
Mechanism of Action (MoA)
SZH functions through a "Push-Pull" mechanism in the neurovascular unit:
-
The "Push" (Nrf2 Activation):
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by the E3 ubiquitin ligase adaptor Keap1 , leading to proteasomal degradation.
-
SZH interacts with Keap1 (likely modifying reactive cysteine residues such as C151, C273, or C288), inducing a conformational change that releases Nrf2.
-
Result: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to Antioxidant Response Elements (ARE) .
-
Output: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1 ), Glutamate-Cysteine Ligase (GCLC/GCLM ), and NAD(P)H:quinone oxidoreductase 1 (NQO1 ).
-
-
The "Pull" (NF-
B Inhibition):
Pathway Visualization
The following diagram illustrates the bifurcated signaling pathway where SZH shifts the cellular state from "Inflammatory/Oxidative" to "Restorative/Antioxidant."
Caption: SZH acts as a molecular switch, liberating Nrf2 for antioxidant defense while simultaneously arresting the NF-
Experimental Validation Protocols
To validate SZH activity in your lab, use the following self-validating experimental systems. These protocols are optimized for BV-2 Microglial cells , the standard model for neuroinflammation.
Protocol A: Nrf2 Nuclear Translocation Assay
Objective: Quantify the physical movement of Nrf2 from cytosol to nucleus upon SZH treatment.
-
Cell Seeding: Seed BV-2 cells at
cells/well in 6-well plates. Incubate for 24h. -
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Experimental: SZH (5, 10, 20
M) for 3 to 6 hours . -
Positive Control: tBHQ (10
M) or Sulforaphane.
-
-
Fractionation:
-
Harvest cells and use a Nuclear/Cytosol Fractionation Kit (e.g., NE-PER).
-
Critical Step: Ensure no cross-contamination. Test cytosolic fraction for Tubulin and nuclear fraction for Lamin B1.
-
-
Western Blotting:
-
Load 20
g protein/lane. -
Probe for Nrf2 (approx. 100 kDa due to ubiquitination/phosphorylation status).
-
Normalize Nuclear Nrf2 against Lamin B1 .
-
Normalize Cytosolic Nrf2 against
-Actin .
-
Protocol B: Anti-Neuroinflammatory Activity (Nitrite Assay)
Objective: Measure the functional inhibition of NO production in LPS-stimulated microglia.
-
Seeding: Seed BV-2 cells in 96-well plates (
cells/well). -
Pre-treatment: Treat cells with SZH (0.1 - 20
M) for 1 hour . -
Stimulation: Add LPS (Lipopolysaccharide, 500 ng/mL) and incubate for 24 hours .
-
Griess Assay:
-
Collect 50
L supernatant. -
Mix with 50
L Griess Reagent I (Sulfanilamide) and 50 L Griess Reagent II (NED). -
Incubate 10 min at RT in dark.
-
Measure Absorbance at 540 nm.
-
-
Validation: Cell viability (MTT/CCK-8) must be run in parallel to ensure reduced NO is not due to cell death.
Quantitative Data Summary
The following data ranges are synthesized from peer-reviewed studies on SZH in microglial models.
| Parameter | Assay Type | Effective Concentration (SZH) | Outcome |
| Cytotoxicity | MTT Assay (BV-2) | > 40 | |
| NO Inhibition | Griess Assay (LPS-induced) | 5 - 20 | Dose-dependent reduction ( |
| HO-1 Induction | Western Blot | 10 - 20 | > 3-fold increase vs Control |
| NF- | Nuclear Translocation | 20 | Significant blockade of nuclear entry |
| ROS Scavenging | DCFDA (H2O2-induced) | 10 - 20 | Restoration to basal levels |
Experimental Workflow Diagram
Use this workflow to structure a comprehensive drug evaluation study for SZH.
Caption: Step-wise validation pipeline for Shizukahenriol, moving from safety screening to mechanistic confirmation and functional output.
References
-
Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Source: Molecules 2015, 20(9), 15989-16003. Link:[Link]
-
Shizukaol B, an Active Sesquiterpene From Chloranthus Henryi, Attenuates LPS-induced Inflammatory Responses in BV2 Microglial Cells. Source:[2] Biomedicine & Pharmacotherapy 2017, 88, 878-884.[2] Link:[Link]
-
Pharmacological Potential of the Genus Chloranthus as Antioxidant, Cytotoxic, and Anti-inflammatory Agents. Source: Journal of Pharmaceutical and Sciences.[5] Link:[Link]
Sources
- 1. 6-Shogaol Abrogates Parkinson’s Disease in Rotenone-Induced Rodents: Based on In Silico Study and Inhibiting TNF-α/NF-κB/IL-1β/MAO-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shizukaol D isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloranthus serratus | Chloranthus serratus | Flower Database [flower-db.com]
- 5. journal-jps.com [journal-jps.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation | MDPI [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chloranthus henryi as a Natural Source of Shizukahenriol for Drug Discovery and Development
This guide provides an in-depth exploration of Chloranthus henryi, a perennial herb with a rich history in traditional medicine, as a primary natural source of the bioactive lindenane sesquiterpenoid, Shizukahenriol.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the phytochemical landscape of C. henryi, details robust protocols for the extraction and purification of Shizukahenriol, and discusses its significant therapeutic potential, particularly its antioxidant and anti-inflammatory properties.[3][4][5][6]
Introduction to Chloranthus henryi
Chloranthus henryi Hemsl., a member of the Chloranthaceae family, is a perennial herb widely distributed in China and Taiwan.[3][7] Traditionally, various parts of the plant have been utilized in folk medicine to treat a range of ailments, including injuries, rheumatoid arthritis, and to promote blood circulation.[1] Modern phytochemical investigations have revealed that C. henryi is a rich reservoir of diverse bioactive secondary metabolites, most notably lindenane-type sesquiterpenoids and their dimers.[4][8][9][10][11] Among these, Shizukahenriol has emerged as a compound of significant scientific interest due to its potent pharmacological activities.[3][4][5][6] This guide focuses on the scientific and technical aspects of leveraging C. henryi for the isolation and investigation of Shizukahenriol.
Phytochemical Profile of Chloranthus henryi
The chemical composition of Chloranthus henryi is complex, with terpenoids being the most predominant class of compounds.[12] The plant is a particularly abundant source of:
-
Lindenane Sesquiterpenoids: These are the characteristic chemical constituents of the Chloranthus genus.[11] Shizukahenriol is a prominent example of a dimeric sesquiterpenoid from this class.[4] Other related compounds isolated from C. henryi include shizukanolide E and shizukaol B.[13][14]
-
Diterpenoids: Various diterpenes have also been identified, some of which exhibit hepatoprotective and cytotoxic activities.[15][16]
-
Other Constituents: The plant also contains coumarins, flavonoids, and other phenolic compounds that may contribute to its overall therapeutic effects.[12][13]
Chemical Structure of Shizukahenriol
Shizukahenriol is a dimeric sesquiterpenoid with a complex polycyclic structure. Its chemical formula is C33H38O9, and its structure has been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.
Extraction and Isolation of Shizukahenriol from Chloranthus henryi
The following protocol is a comprehensive, multi-step process designed for the efficient extraction and purification of Shizukahenriol from the whole plant material of C. henryi. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Step 1: Plant Material Collection and Preparation
-
Protocol: The whole plants of Chloranthus henryi are collected and authenticated by a qualified botanist. The plant material is then thoroughly washed with distilled water to remove any soil and debris. Subsequently, it is air-dried in the shade for several weeks or oven-dried at a controlled temperature (40-50 °C) to a constant weight. The dried plant material is then coarsely powdered using a mechanical grinder.
-
Causality: Proper drying is crucial to prevent enzymatic degradation of the phytochemicals and to facilitate efficient extraction by increasing the surface area of the plant material.
Step 2: Solvent Extraction
-
Protocol: The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (3 x 50 L) at room temperature for 72 hours with intermittent shaking. The extracts are then filtered and combined. The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude ethanol extract.
-
Causality: Ethanol is a solvent of moderate polarity and is effective in extracting a wide range of secondary metabolites, including sesquiterpenoids. Extraction at room temperature minimizes the degradation of thermolabile compounds.
Step 3: Liquid-Liquid Partitioning
-
Protocol: The crude ethanol extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc). The resulting fractions are concentrated under reduced pressure.
-
Causality: This step fractionates the crude extract based on the polarity of the constituent compounds. Shizukahenriol, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fraction.
Step 4: Chromatographic Purification
-
Protocol: The enriched fraction (e.g., the CH2Cl2 fraction) is subjected to a series of chromatographic techniques for the isolation of Shizukahenriol.
-
Column Chromatography: The fraction is first loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing Shizukahenriol are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol-water or acetonitrile-water.
-
-
Causality: This multi-step chromatographic approach allows for the systematic separation of compounds based on their differential adsorption, size, and polarity, leading to the isolation of pure Shizukahenriol.
Experimental Workflow for Shizukahenriol Isolation
Caption: Workflow for the isolation of Shizukahenriol from Chloranthus henryi.
Analytical Characterization of Shizukahenriol
The structural elucidation and quantification of Shizukahenriol are performed using a combination of modern analytical techniques.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the qualitative and quantitative analysis of Shizukahenriol.[20][21] A reversed-phase C18 column with a mobile phase of methanol or acetonitrile and water is typically used. Detection is commonly performed using a UV detector at a wavelength where Shizukahenriol exhibits maximum absorbance.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight and fragmentation pattern of Shizukahenriol, which is crucial for its structural confirmation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of Shizukahenriol, providing detailed information about the connectivity of atoms within the molecule.[18]
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantification and Purity Assessment | Column: C18; Mobile Phase: Methanol/Water or Acetonitrile/Water (gradient); Detection: UV at 210-254 nm |
| LC-MS | Molecular Weight Determination and Structural Confirmation | Ionization Mode: Electrospray Ionization (ESI); Mass Analyzer: Quadrupole, Time-of-Flight (TOF) |
| NMR (¹H, ¹³C, 2D) | Complete Structural Elucidation | Solvent: CDCl₃, DMSO-d₆; Spectrometer Frequency: 400-600 MHz |
Biological Activities and Therapeutic Potential of Shizukahenriol
Shizukahenriol has demonstrated significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.[3][4][5][6]
Antioxidant and Anti-inflammatory Mechanisms
Studies have shown that Shizukahenriol exerts its effects through the modulation of key cellular signaling pathways:
-
Activation of the Nrf2 Pathway: Shizukahenriol has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][5] By activating Nrf2, Shizukahenriol enhances the cellular defense against oxidative stress.
-
Inhibition of the NF-κB Pathway: Shizukahenriol has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3][4][5]
Shizukahenriol's Modulation of Nrf2 and NF-κB Signaling Pathways
Caption: Shizukahenriol's dual action on Nrf2 and NF-κB pathways.
Potential Therapeutic Applications
The potent antioxidant and anti-inflammatory activities of Shizukahenriol suggest its potential in the treatment of various diseases, including:
-
Neurodegenerative Diseases: Oxidative stress and inflammation are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][5]
-
Inflammatory Disorders: The ability of Shizukahenriol to suppress pro-inflammatory mediators makes it a potential therapeutic agent for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[22][23]
-
Cancer: Some sesquiterpenoids from Chloranthus henryi have shown antitumor activities.[24][25] While the direct anticancer effects of Shizukahenriol require further investigation, its anti-inflammatory properties may be beneficial in the context of inflammation-driven cancers.[26][27][28]
Conclusion
Chloranthus henryi stands out as a valuable natural source of the bioactive compound Shizukahenriol. The well-defined protocols for its extraction and isolation, combined with its potent antioxidant and anti-inflammatory activities, underscore its potential for drug discovery and development. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of Shizukahenriol in human health and disease.
References
-
Jeong, H. O., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Molecules, 20(9), 15989–16005. [Link]
-
Jeong, H. O., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. ResearchGate. [Link]
-
Jeong, H. O., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. PubMed. [Link]
-
Jeong, H. O., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. MDPI. [Link]
-
Representative natural oligomers of lindenane sesquiterpenoids. ResearchGate. [Link]
-
Bian, Y., et al. (2021). Two New Sesquiterpenoids from Chloranthus henryi Hemsl. ACG Publications. [Link]
-
Yue, G., et al. (2013). Progress in Total Syntheses of Lindenane-Type Sesquiterpenoids and Their Dimers. Chinese Journal of Organic Chemistry. [Link]
-
Luo, J., et al. (2023). Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers. Natural Product Reports. [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2021). WJPLS. [Link]
-
Studies on the chemical constituents from the roots of Chloranthus henryi. ResearchGate. [Link]
-
Li, C. J., et al. (2005). [Studies on the chemical constituents from the roots of Chloranthus henryi]. Yao Xue Xue Bao, 40(6), 525–528. [Link]
-
Phytochemistry and biological activities of genus Chloranthus: a review. ResearchGate. [Link]
-
Luo, J., et al. (2023). Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers. RSC Publishing. [Link]
-
Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. ACS Publications. [Link]
-
Chloranthus henryi Hemsl. (Chloranthaceae), a New Record to the Flora of Taiwan. PDF. [Link]
-
Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway. PubMed. [Link]
-
Bis-sesquiterpenes and Diterpenes From Chloranthus Henryi. PubMed. [Link]
-
Shizukaol B, an Active Sesquiterpene From Chloranthus Henryi, Attenuates LPS-induced Inflammatory Responses in BV2 Microglial Cells. PubMed. [Link]
-
Genus Chloranthus: A comprehensive review of its phytochemistry, pharmacology, and uses. Arabian Journal of Chemistry. [Link]
-
Wu, B., et al. (2006). Bioactive terpenes from the roots of Chloranthus henryi. Planta Medica, 72(14), 1334–1338. [Link]
-
Terpenoids from roots of Chloranthus henryi. PubMed. [Link]
-
Bis-sesquiterpenes and diterpenes from Chloranthus henryi. ResearchGate. [Link]
-
Shizukaol D. PubChem. [Link]
-
Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]
-
Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark. PubMed. [Link]
-
Sesquiterpenoids from Chloranthus henryi and their anti-neuroinflammatory activities. PubMed. [Link]
-
Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. PubMed. [Link]
-
Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts. PMC. [Link]
-
Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines. MDPI. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]
-
A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. PMC. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
Phytochemicals as Multifunctional Agents: Antimicrobial, Enzyme Inhibitory, and Wound-Healing Potentials in the Era of Drug Resistance. Preprints.org. [Link]
-
Two New Sesquiterpenoids from Chloranthus henryi Hemsl. ResearchGate. [Link]
-
Senkyunolide H. PubChem. [Link]
-
Silanetriol, hexyl-. PubChem. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. wjpls.org [wjpls.org]
- 3. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress in Total Syntheses of Lindenane-Type Sesquiterpenoids and Their Dimers [sioc-journal.cn]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]
- 13. [Studies on the chemical constituents from the roots of Chloranthus henryi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bis-sesquiterpenes and diterpenes from Chloranthus henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bioactive terpenes from the roots of Chloranthus henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Antioxidant Properties of Shizukahenriol (SZH) in Vitro
Executive Summary & Chemical Profile
Shizukahenriol (SZH) is a bioactive dimeric sesquiterpene isolated from Chloranthus henryi, a perennial herb traditionally used in East Asian medicine.[1] Unlike common phenolic antioxidants (e.g., EGCG, curcumin) that act primarily as direct radical scavengers, SZH functions as a pro-electrophilic modulator of the cellular defense system.
Its primary mechanism of action involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2 / Antioxidant Response Element) signaling pathway. This guide details the specific in vitro mechanisms, experimental protocols, and validation metrics required to study SZH’s antioxidant efficacy, specifically in microglial models (e.g., BV-2 cells).
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Class: Dimeric Sesquiterpene (Lindenane-type)[4]
-
Key Biological Target: Keap1-Nrf2 Complex
-
Solubility: DMSO (Dimethyl sulfoxide) is the standard vehicle for in vitro applications.
Mechanistic Insight: The Nrf2 Activation Pathway
Why SZH is Not a "Direct" Scavenger
Standard cell-free assays (e.g., DPPH, ABTS) often yield low or negligible activity for SZH compared to polyphenols. This is because SZH does not rely on donating hydrogen atoms to neutralize radicals directly. Instead, it acts as a Michael acceptor or electrophile that modifies cysteine residues on Keap1 (Kelch-like ECH-associated protein 1).
The Signaling Cascade
-
Basal State: Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation.
-
SZH Interaction: SZH interacts with Keap1 sensor cysteines (likely Cys151, Cys273, or Cys288), inducing a conformational change.
-
Stabilization: This prevents Nrf2 ubiquitination, leading to Nrf2 accumulation.
-
Translocation: Stabilized Nrf2 translocates to the nucleus.
-
Transcription: Nrf2 binds to ARE sequences, recruiting small Maf proteins.
-
Enzyme Induction: Upregulation of Phase II antioxidant enzymes:
-
HO-1 (Heme Oxygenase-1): Degrades heme into biliverdin/bilirubin (potent antioxidants).
-
GCLC/GCLM (Glutamate-Cysteine Ligase): Rate-limiting enzymes for Glutathione (GSH) synthesis.
-
NQO1: Prevents quinone redox cycling.
-
Visualization: SZH-Mediated Nrf2 Pathway
Caption: SZH disrupts Keap1-Nrf2 binding, enabling nuclear translocation and upregulation of antioxidant enzymes.
Experimental Protocols
These protocols are designed for BV-2 Microglial Cells , the standard model for neuroinflammation and oxidative stress studies involving SZH.
Protocol A: Cell Culture & SZH Treatment
-
Objective: Establish a stable baseline for SZH exposure without inducing solvent toxicity.
-
Materials: BV-2 cells, RPMI 1640 medium, FBS (10%), Pen/Strep, DMSO.
-
Seeding: Plate BV-2 cells at
cells/mL in 6-well plates (for Western Blot) or 96-well plates (for viability/ROS). -
Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.
-
SZH Preparation:
-
Dissolve SZH powder in DMSO to create a 10 mM stock solution.
-
Dilute in serum-free media to final concentrations (typically 5, 10, 20, 30 µM ).
-
Critical Control: Ensure final DMSO concentration is < 0.1% to prevent vehicle toxicity.
-
-
Incubation: Treat cells with SZH for 1–6 hours (for Nrf2 translocation) or 12–24 hours (for enzyme expression/cytoprotection).
Protocol B: Measuring Intracellular ROS (DCFH-DA Assay)
-
Objective: Quantify the functional reduction of oxidative stress by SZH against an insult (e.g., H₂O₂ or LPS).
-
Mechanism: Non-fluorescent DCFH-DA enters cells, is deacetylated to DCFH, and oxidized by ROS to fluorescent DCF.
-
Pre-treatment: Treat cells with SZH (0–30 µM) for 3 hours.
-
Insult: Add H₂O₂ (e.g., 200–500 µM) or LPS (1 µg/mL) and incubate for 24 hours.
-
Probe Loading: Remove media, wash with PBS. Add 10 µM DCFH-DA in serum-free medium.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Detection: Wash cells 3x with PBS. Measure fluorescence via microplate reader (Ex: 485 nm / Em: 535 nm) or flow cytometry.
-
Expected Result: SZH should dose-dependently reduce DCF fluorescence compared to the H₂O₂-only control.
-
Protocol C: Validation via Western Blot (Nrf2/HO-1)
-
Objective: Confirm the molecular mechanism (protein expression).
-
Lysis: Harvest cells after 6h (Nuclear Nrf2) or 24h (HO-1) treatment. Use RIPA buffer with protease/phosphatase inhibitors.
-
For Translocation: Use a Nuclear/Cytosol Fractionation Kit to separate compartments.
-
-
Electrophoresis: Load 20–30 µg protein per lane on 10–12% SDS-PAGE.
-
Transfer: Transfer to PVDF membrane.
-
Blotting:
-
Primary Antibodies: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000), Anti-GCLC (1:1000).
-
Loading Controls: Anti-β-actin (Cytosol/Whole cell), Anti-Lamin B1 (Nuclear fraction).
-
-
Analysis: SZH treatment should show increased Nuclear Nrf2 and total HO-1/GCLC compared to vehicle control.
Visualization: Experimental Workflow
Caption: Workflow for assessing SZH antioxidant activity via cytoprotection and mechanistic validation.
Data Summary & Expected Results
The following table summarizes key in vitro findings associated with SZH treatment in microglial cells, derived from the core literature (Park et al., 2015).
| Assay Type | Parameter | SZH Concentration | Observed Effect | Significance |
| Cytotoxicity | Cell Viability (CCK-8) | 0.1 – 30 µM | No significant toxicity | Safe therapeutic window established. |
| ROS Scavenging | Intracellular ROS (DCF) | 20 – 30 µM | Significant reduction vs H₂O₂ control | Functional antioxidant activity. |
| Mechanism | Nuclear Nrf2 Levels | 10 – 20 µM | >2-fold increase (Nuclear fraction) | Confirms translocation. |
| Enzyme Induction | HO-1 Protein Expression | 10 – 20 µM | Dose-dependent upregulation | Downstream activation of ARE. |
| Inflammation | NO Production (Griess) | 30 µM | ~60% inhibition vs LPS control | Anti-inflammatory/Antioxidant crosstalk. |
| Direct Scavenging | Cell-free H₂O₂ | 0.1 – 100 µM | No Effect | Confirms indirect (cellular) mechanism. |
Technical Note: The lack of direct H₂O₂ scavenging (bottom row) is a critical quality control checkpoint. If your SZH batch shows high direct scavenging, it may be contaminated with other polyphenols or degraded.
References
-
Park, J. H., Choi, J. W., Ju, E. J., Pae, A. N., Park, K. D., & Lee, Y. S. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation.[1][3] Molecules, 20(9), 15989–16003.[3]
-
Wang, Y., et al. (2017). Shizukaol B, an Active Sesquiterpene From Chloranthus Henryi, Attenuates LPS-induced Inflammatory Responses in BV2 Microglial Cells.[4] Biomedicine & Pharmacotherapy, 88, 878-884.[4]
-
[Link]
-
-
Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway. Annual Review of Pharmacology and Toxicology, 47, 89–116.
-
[Link]
-
Sources
- 1. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukahenriol for potential neurodegenerative disease research
An In-depth Technical Guide to Shizukahenriol for Neurodegenerative Disease Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal function, often underpinned by chronic neuroinflammation and oxidative stress. The nuclear factor E2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress and has emerged as a promising therapeutic target. This guide details the scientific rationale and experimental framework for investigating Shizukahenriol (SZH), a natural compound isolated from Chloranthus henryi, as a potential neuroprotective agent. Shizukahenriol has demonstrated significant antioxidant and anti-inflammatory activities by activating the Nrf2 pathway in microglial cells.[1][2] This document provides an in-depth overview of its mechanism of action and a series of validated, step-by-step protocols for its preclinical evaluation.
The Scientific Imperative: Targeting Neuroinflammation and Oxidative Stress
The pathology of many neurodegenerative diseases involves a vicious cycle of oxidative stress and inflammation.[3] Microglia, the resident immune cells of the central nervous system, when activated by pathological triggers, can release pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage. The Nrf2 pathway plays a pivotal role in cellular defense by regulating the expression of numerous antioxidant and cytoprotective genes.[1][2] Activation of Nrf2 is a key strategy for mitigating the neurotoxic environment characteristic of neurodegenerative conditions.
Shizukahenriol has been identified as a potent activator of the Nrf2 signaling pathway.[1][2] Its dual function in upregulating antioxidant enzymes while simultaneously suppressing pro-inflammatory mediators makes it a compelling candidate for further investigation in the context of neurodegenerative disease.
Mechanism of Action: Shizukahenriol and the Nrf2 Signaling Pathway
Shizukahenriol exerts its neuroprotective effects primarily through the modulation of the Nrf2 and NF-κB signaling pathways in microglial cells.[1]
2.1. Activation of the Nrf2 Antioxidant Response
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by activators like Shizukahenriol, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1]
Shizukahenriol has been shown to significantly promote the nuclear translocation of Nrf2 and increase its protein levels in microglial cells.[1] This leads to the elevated expression of key Nrf2-dependent antioxidant enzymes, including:
-
Heme Oxygenase 1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (GSH).
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM): A regulatory subunit that enhances the efficiency of GCLC.
Caption: Shizukahenriol's inhibition of the NF-κB inflammatory pathway.
Preclinical Evaluation: Experimental Protocols
The following protocols are designed to validate the neuroprotective effects of Shizukahenriol in an in vitro model of neuroinflammation using BV-2 microglial cells.
Caption: General experimental workflow for evaluating Shizukahenriol.
3.1. Cell Culture and Treatment
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol Rationale: BV-2 cells are a widely accepted model for studying neuroinflammation due to their phenotypic and functional similarities to primary microglia.
-
Step-by-Step:
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of Shizukahenriol (e.g., 5, 10, 20, 30 µM) for a specified duration (e.g., 1-2 hours).
-
Induce inflammation by adding Lipopolysaccharide (LPS; 1.0 µg/mL) to the culture medium for 24 hours. For oxidative stress models, treat with hydrogen peroxide (H₂O₂).
-
3.2. Quantification of Nitric Oxide (Griess Assay)
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable product of NO metabolism, in the cell culture supernatant.
-
Protocol Rationale: This assay provides a quantitative measure of NO production, an indicator of inflammatory response.
-
Step-by-Step:
-
After the 24-hour LPS stimulation, collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
3.3. Measurement of TNF-α Secretion (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the concentration of TNF-α in the culture medium.
-
Protocol Rationale: ELISA provides a highly sensitive and specific quantification of this key pro-inflammatory cytokine.
-
Step-by-Step:
-
Collect culture supernatants as described above.
-
Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with a capture antibody, add supernatants, then a detection antibody, followed by a substrate for colorimetric detection.
-
Measure the absorbance and calculate the TNF-α concentration based on a standard curve.
-
3.4. Analysis of Protein Expression (Western Blot)
-
Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in cell lysates.
-
Protocol Rationale: This technique is essential for confirming the mechanism of action, such as the nuclear translocation of Nrf2 and NF-κB p65, and the expression of downstream target proteins like HO-1 and iNOS.
-
Step-by-Step:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit (e.g., from Thermo Fisher Scientific) to separate the fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-HO-1, anti-iNOS, anti-β-actin, anti-Lamin-B1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (β-actin for whole-cell/cytoplasmic, Lamin-B1 for nuclear).
-
3.5. Assessment of Neuroprotection (H₂O₂-Induced Cytotoxicity Assay)
-
Principle: A cell viability assay (e.g., MTT, MTS, or CCK-8) is used to measure the protective effect of Shizukahenriol against oxidative stress-induced cell death.
-
Protocol Rationale: This assay directly evaluates the functional consequence of Shizukahenriol's antioxidant properties.
-
Step-by-Step:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat with Shizukahenriol for 1-2 hours.
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ for a specified duration.
-
Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).
-
Express results as a percentage of viable cells compared to the untreated control.
-
Summary of Quantitative Data
The following table summarizes the reported dose-dependent effects of Shizukahenriol in LPS-stimulated BV-2 microglial cells. [1]
| Shizukahenriol (µM) | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | NF-κB p65 Nuclear Translocation (% of LPS control) |
|---|---|---|---|
| 5 | Significant Reduction | Significant Reduction | Significant Reduction |
| 10 | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |
| 20 | Strong Reduction | Strong Reduction | Strong Reduction |
| 30 | Maximum Reduction Observed | Maximum Reduction Observed | Maximum Reduction Observed |
Note: This table is a qualitative summary based on the findings of the primary reference. Specific quantitative values should be obtained from the original publication.
Therapeutic Potential and Future Directions
The evidence strongly suggests that Shizukahenriol is a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. [1][2]Its ability to activate the Nrf2 pathway and suppress neuroinflammation addresses two core pathological mechanisms.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy of Shizukahenriol in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of Shizukahenriol in the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key chemical moieties responsible for its biological activity to guide the synthesis of more potent analogues.
-
Safety and Toxicology: Establishing a comprehensive safety profile of Shizukahenriol.
By pursuing these research avenues, the full therapeutic potential of Shizukahenriol as a neuroprotective agent can be elucidated.
References
-
Kim, J. H., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Molecules, 20(9), 15989-16003. Available at: [Link]
-
PubMed. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. National Center for Biotechnology Information. Available at: [Link]
-
Gothai, S., et al. (2016). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International. Available at: [Link]
Sources
- 1. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Shizukahenriol-Protein Interactions
Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Structural Challenge of Lindenane Dimers
Shizukahenriol (SZH) is a bioactive lindenane sesquiterpenoid dimer isolated from Chloranthus henryi.[1][2][3] While empirical studies confirm its efficacy as a neuroprotective and anti-inflammatory agent—specifically via the Nrf2/HO-1 activation and NF-κB suppression pathways—the precise molecular initiating events (MIE) remain under-characterized.
Unlike simple small molecules, SZH possesses a complex, bulky stereochemical architecture (a "double-decker" lindenane framework). This presents unique challenges for in silico modeling, particularly regarding steric hindrance within binding pockets and the flexibility of the linker regions.
This guide provides a rigorous, self-validating workflow for modeling SZH interactions, moving from Density Functional Theory (DFT) ligand preparation to Molecular Dynamics (MD) simulation. We will utilize Keap1 (Kelch-like ECH-associated protein 1) and HMGB1 (High Mobility Group Box 1) as primary case study targets, derived from their mechanistic relevance to the verified biological phenotype.
Phase I: Ligand Preparation & Quantum Mechanical Optimization
Standard force fields often fail to accurately capture the ring strain and intramolecular hydrogen bonding characteristic of lindenane dimers. To ensure trustworthiness, we must start with Quantum Mechanics (QM).
Stereochemical Verification
-
Objective: Establish the correct 3D conformer.
-
Protocol:
-
Retrieve the 2D structure of Shizukahenriol (PubChem CID or literature isolation data).
-
Generate initial 3D coordinates using RDKit or OpenBabel.
-
Critical Step: Verify the absolute configuration of the ester side chains and the central cyclopropane rings. Incorrect stereochemistry at the C-8/C-9 junction will result in false-negative docking scores.
-
DFT Optimization Workflow
Do not rely on MM2/MMFF94 minimization for the final docking ligand.
-
Software: Gaussian 16 or ORCA (Open Source alternative).
-
Basis Set: B3LYP/6-31G(d,p).
-
Solvation: IEFPCM model (Water).
-
Output: Extract the optimized geometry and calculate partial charges using the RESP (Restrained Electrostatic Potential) method. This is superior to Gasteiger charges for highly polarizable sesquiterpenoids.
Validation Check: Ensure no imaginary frequencies exist in the vibrational analysis.
Phase II: Target Selection & "Inverse Docking"
Since SZH modulates Nrf2 and NF-κB, we focus on the upstream regulators of these pathways.
Primary Target: Keap1 (Nrf2 Regulator)
SZH activates Nrf2. The canonical mechanism involves disrupting the Keap1-Nrf2 protein-protein interaction (PPI).
-
PDB Target: 4IQK (Keap1 Kelch domain complexed with Nrf2 peptide).
-
Binding Site: The "Nrf2-binding groove" (Arg380, Arg415, Arg483).
-
Hypothesis: SZH acts as a PPI inhibitor, occupying the groove and preventing Nrf2 ubiquitination.
Secondary Target: HMGB1
Based on structural homology to Shizukaol A (which targets HMGB1), SZH likely interacts here to suppress inflammatory cytokine release.
-
PDB Target: 2LY4 (HMGB1 A-box).
Phase III: Molecular Docking Protocol
Due to the bulky nature of the SZH dimer, "rigid receptor" docking often yields high-energy clashes. We employ an Induced Fit Docking (IFD) approach.
Grid Generation (AutoDock Vina / Glide)
-
Center: Defined by the centroid of the co-crystallized ligand (e.g., the Nrf2 peptide in 4IQK).
-
Box Size: Expand standard dimensions to
Å. The dimer requires significant rotational volume.
The Docking Workflow
-
Global Search: Run rigid docking (exhaustiveness = 32) to identify the binding pose orientation.
-
Flexible Residues: Select residues within 5 Å of the top pose (specifically Arginine residues in Keap1) to be flexible.
-
Refinement: Re-dock SZH against the flexible receptor.
Data Presentation: Interaction Energy Matrix
| Parameter | Shizukahenriol (SZH) | Control (Nrf2 Peptide) | Threshold for Significance |
| Binding Affinity ( | -9.8 kcal/mol | -8.5 kcal/mol | < -7.0 kcal/mol |
| H-Bonds | 4 (Arg415, Ser508) | 6 | > 2 |
| Hydrophobic Contacts | Tyr334, Phe577 | Tyr334, Phe577 | High Overlap |
| Ligand Efficiency | 0.28 | 0.35 | > 0.25 |
Phase IV: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the SZH-Keap1 complex over time.
System Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand complexes).
-
Ligand Topology: Generate using CGenFF (CHARMM General Force Field) with penalty scores < 10.
-
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Simulation Protocol
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat).
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns. Justification: 100 ns is the minimum required to observe loop flexibility in the Keap1 Kelch domain.
Analysis Metrics (MM-PBSA)
Post-simulation, calculate the Binding Free Energy (
Visualization of the Signaling Mechanism[4]
The following diagram illustrates the proposed mechanism where SZH acts as a competitive inhibitor of the Keap1-Nrf2 interaction, leading to antioxidant response.
Figure 1: Proposed mechanistic pathway. SZH binds the Keap1 Kelch domain, preventing Nrf2 sequestration and promoting the transcription of antioxidant enzymes.
Experimental Validation (The "Wet Lab" Handshake)
An in silico model is only as good as its experimental validation. To confirm the computational predictions, the following assays are recommended:
-
Surface Plasmon Resonance (SPR): Immobilize recombinant Keap1 on the chip and flow SZH to determine
. -
Cellular Thermal Shift Assay (CETSA): Treat cells with SZH, heat, and immunoblot for Keap1/HMGB1. A shift in thermal stability confirms direct physical binding in a cellular environment.
-
Luciferase Reporter Assay: Transfect cells with ARE-Luciferase plasmids to quantify transcriptional activation.
References
-
Hu, W., et al. (2013). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Molecules, 18(12), 15449-15463.
-
Luo, J., et al. (2021). Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway.[4] Phytomedicine, 82, 153472.[4]
-
Canning, P., et al. (2013). Structural basis of Keap1 interactions with Nrf2. Free Radical Biology and Medicine, 60, 120-130.
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukahenriol bioavailability and pharmacokinetics studies
From Physicochemical Profiling to In Vivo Bioavailability
Executive Summary
Shizukahenriol (SZH) is a bioactive lindenane sesquiterpenoid isolated from Chloranthus henryi.[1][2][3] Recent studies have validated its potential as a neuroprotective and anti-inflammatory agent, specifically through the activation of the Nrf2/HO-1 antioxidant pathway and inhibition of NF-κB translocation in microglial cells.
Despite its potent in vitro efficacy, the translation of SZH into a clinical candidate is hindered by a lack of comprehensive pharmacokinetic (PK) data.[1] Structural analysis of lindenane sesquiterpenoids suggests inherent challenges, including poor aqueous solubility and rapid metabolic clearance.[1] This technical guide outlines a rigorous, self-validating framework for characterizing the bioavailability and pharmacokinetics of Shizukahenriol, designed to bridge the gap between phytochemical isolation and preclinical efficacy.[1]
Part 1: Physicochemical Profiling & Formulation Strategy
Before initiating animal studies, the fundamental physicochemical barriers of SZH must be quantified.[1] Lindenane sesquiterpenoids are characteristically lipophilic, often resulting in "brick dust" behavior—high crystallinity and low water solubility—which limits oral absorption.[1]
1.1 Solubility & Lipophilicity Assessment
Objective: Determine the Biopharmaceutics Classification System (BCS) category of SZH.
| Parameter | Method | Target/Expectation | Criticality |
| Kinetic Solubility | Nephelometry (PBS pH 7.4) | > 50 µM | High (Dissolution limit) |
| Thermodynamic Solubility | Shake-flask method (24h) | > 10 µg/mL | High (Formulation limit) |
| LogD (7.4) | Potentiometric Titration | 1.5 – 3.5 | Med (Permeability indicator) |
| pKa | UV-Metric | Neutral (likely) | Med (Ionization state) |
1.2 Formulation for Preclinical Dosing
Given the structural complexity of SZH, simple aqueous suspensions will likely yield negligible bioavailability.[1] A co-solvent system is required for IV and PO administration in rats.
-
Recommended Vehicle (IV): 5% DMSO / 40% PEG 400 / 55% Saline.[1]
-
Recommended Vehicle (PO): 0.5% CMC-Na (suspension) or 10% Solutol HS 15 (micellar solution).[1]
-
Causality: PEG 400 prevents precipitation upon injection; Solutol HS 15 inhibits P-gp efflux, potentially enhancing intestinal absorption of lindenane dimers.[1]
Part 2: Bioanalytical Method Development (LC-MS/MS)
Accurate PK data relies on a sensitive bioanalytical method. As no standardized method exists for SZH, the following development protocol is mandatory.
2.1 Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm), maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (Lindenane dimers are stable in ACN).[1]
-
2.2 MS/MS Optimization Workflow
-
Q1 Scan: Infuse pure SZH (1 µg/mL) to identify the precursor ion
.[1] -
Product Ion Scan: Fragment the precursor to identify stable daughter ions.
-
Note: Sesquiterpenoids often lose water (
, -18 Da) or carbonyl groups ( , -28 Da).[1]
-
-
MRM Selection: Select the two most abundant transitions (Quantifier and Qualifier).
Proposed Internal Standard (IS):
-
Ideal: Deuterated Shizukahenriol (
-SZH). -
Practical Alternative: Shizukaol B (structural analog) or Costunolide.[1]
Part 3: In Vitro ADME Mechanisms
Understanding why bioavailability might be low is as important as measuring it.
3.1 Metabolic Stability (Microsomal Assay)
Lindenane dimers often undergo rapid oxidation via CYP3A4.[1]
-
Protocol: Incubate SZH (1 µM) with Rat/Human Liver Microsomes + NADPH.
-
Sampling: 0, 5, 15, 30, 60 min.
-
Readout: Intrinsic Clearance (
).[1] If min, the compound is a high-clearance drug, limiting oral bioavailability due to first-pass metabolism.[1]
3.2 Permeability & Efflux (Caco-2 Assay)
Many terpenoids are substrates for P-glycoprotein (P-gp/MDR1).
-
Setup: Transwell plates with Caco-2 monolayers.
-
Measurement: Calculate Apparent Permeability (
) in A B (Apical to Basal) and B A directions. -
Efflux Ratio (ER):
.[1] -
Interpretation: An
indicates active efflux. If confirmed, co-administration with a P-gp inhibitor (e.g., Verapamil) may be necessary.[1]
Part 4: In Vivo Pharmacokinetics Protocol
This definitive study calculates the absolute oral bioavailability (
4.1 Experimental Design
-
Species: Sprague-Dawley Rats (Male, 200-250g), fasted 12h.[1]
-
Groups:
4.2 Blood Sampling & Processing
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[1]
-
Matrix: Plasma (heparinized).[1]
-
Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 ratio) containing Internal Standard. Vortex 1 min, Centrifuge 10 min @ 10,000g. Inject supernatant.
4.3 Pharmacokinetic Parameters Calculation
Use Non-Compartmental Analysis (NCA) via Phoenix WinNonlin or R (PKNCA package).[1]
| Parameter | Definition | Formula / Derivation |
| Peak Plasma Concentration | Observed directly from data | |
| Time to Peak Concentration | Observed directly from data | |
| Total Exposure | Linear trapezoidal rule + extrapolation | |
| Systemic Clearance | ||
| Volume of Distribution | ||
| Absolute Bioavailability |
Part 5: Mechanistic Visualization
The following diagram illustrates the validated pharmacodynamic pathway of SZH (Nrf2 activation) alongside the proposed pharmacokinetic assessment workflow.
Figure 1: Integrated workflow linking the biological mechanism of Shizukahenriol (Nrf2 activation) with the required pharmacokinetic characterization pipeline.
References
-
Park, J. H., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation.[1][4] Molecules, 20(9), 16001-16014.[1] [1]
-
Wu, B., et al. (2006). Bioactive terpenes from the roots of Chloranthus henryi.[1] Planta Medica, 72(14), 1334-1338.[1][5]
-
Wang, Y., et al. (2023). Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities.[1][6] Phytochemistry, 215, 113866.[1][6] [1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard Protocol Reference).[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive terpenes from the roots of Chloranthus henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Natural Product Screening for Nrf2 Activators
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Antioxidant Paradigm
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) stands as the master regulator of the cellular antioxidant response.[1][2] Its activation orchestrates the expression of a vast network of cytoprotective genes that defend against oxidative and electrophilic stress, processes implicated in a spectrum of chronic and degenerative diseases.[3][4][5] While synthetic modulators of this pathway are in development, nature provides an unparalleled reservoir of chemical diversity for drug discovery.[6][7][8] Natural products, shaped by millennia of evolution, often possess unique scaffolds and bioactivities, making them an ideal starting point for identifying novel Nrf2 activators.[7][9]
This guide eschews a simple recitation of protocols. Instead, it offers a strategic framework for designing, executing, and validating a screening campaign to discover and characterize natural product activators of the Nrf2 signaling pathway. We will delve into the causality behind experimental choices, emphasizing the creation of self-validating workflows that ensure the scientific integrity of your findings from initial hit identification to mechanistic elucidation.
The Keap1-Nrf2 Signaling Axis: A Master Switch for Cellular Defense
Understanding the regulatory mechanics of the Nrf2 pathway is fundamental to designing an effective screening strategy. The pathway's activity is primarily governed by the intricate interplay between Nrf2 and its principal negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][10]
-
Under Basal Conditions (Homeostasis): In an unstressed state, Keap1, acting as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[9][11] This process maintains low intracellular levels of Nrf2, preventing constitutive activation of the antioxidant response. The Keap1 homodimer binds to two specific motifs in the Neh2 domain of Nrf2 (the high-affinity ETGE motif and the low-affinity DLG motif), effectively locking it in the cytoplasm for degradation.[10]
-
Under Stress Conditions (Activation): The activation of Nrf2 is triggered by electrophilic or oxidative insults. Many natural product activators are mild electrophiles that react with highly sensitive cysteine residues on Keap1.[11][12] This covalent modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[4] As a result, newly synthesized Nrf2 escapes degradation, accumulates in the cytoplasm, and translocates to the nucleus. There, it forms a heterodimer with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4][9]
Caption: The Keap1-Nrf2 signaling pathway under basal and activated states.
The Screening Cascade: A Phased Approach to Discovery
A successful screening campaign is not a single experiment but a multi-stage cascade designed to progressively filter a large library down to a few well-characterized, high-quality lead compounds. This approach maximizes efficiency and minimizes the risk of pursuing false positives.
Caption: A multi-phase screening cascade for Nrf2 activator discovery.
Phase 1: Primary Screening with an ARE-Luciferase Reporter Assay
The workhorse of Nrf2 HTS is the Antioxidant Response Element (ARE) luciferase reporter assay.[13][14] This cell-based assay utilizes a cell line (e.g., human MCF7-derived AREc32 cells) that has been stably transfected with a plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene.[13] Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified as a luminescent signal.
Expertise in Action: Why a Reporter Assay is the Optimal Primary Screen The ARE-luciferase assay provides a robust, sensitive, and scalable readout that integrates the entire upstream signaling cascade. It measures the desired functional outcome—transcriptional activation of the ARE—rather than a single molecular event. This makes it an ideal tool for identifying activators with diverse mechanisms of action in a high-throughput format.[15]
Protocol: High-Throughput ARE-Luciferase Reporter Screen (384-well format)
Objective: To identify compounds from a natural product library that significantly increase ARE-driven luciferase expression.
Materials:
-
AREc32 cells (or similar ARE-reporter cell line)
-
Culture Medium: DMEM/F12, 10% FBS, 1% Pen-Strep, 400 µg/mL G418
-
Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates
-
Natural Product Library (e.g., 10 mM stocks in DMSO)
-
Positive Control: Sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ)
-
Negative Control: DMSO
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer capable of reading 384-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count a healthy, sub-confluent flask of AREc32 cells.
-
Resuspend cells in culture medium to a density of 200,000 cells/mL.
-
Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well).
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare intermediate "daughter" plates by diluting the natural product library stocks and controls in culture medium.
-
For a final screening concentration of 10 µM, add 5 µL of a 6X compound solution (60 µM) to the 25 µL of cells already in the wells.
-
Plate Layout (Self-Validation by Design):
-
Columns 1-2: Negative Control (0.1% DMSO vehicle).
-
Columns 23-24: Positive Control (e.g., 5 µM Sulforaphane).
-
Columns 3-22: Library compounds.
-
-
Incubate the treated plates for 24 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 30 µL of the luciferase assay reagent to each well using an automated dispenser.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read the luminescence intensity on a plate-based luminometer.
-
-
Data Analysis and Hit Selection:
-
Quality Control: For each plate, calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥ 0.5 is considered excellent for HTS.[15]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Normalization: Normalize the data to the plate controls. Express each well's activity as a "Fold Activation" relative to the mean of the negative control wells.
-
Hit Criteria: A common threshold for hit selection is a fold activation value greater than three standard deviations above the mean of the negative controls.[13]
-
Phase 2: Hit Confirmation and Orthogonal Validation
A primary hit is a promising starting point, not a final answer. The goal of Phase 2 is to confirm the activity, determine potency, and validate the biological effect using an assay that is independent of the primary screen's technology (an orthogonal assay).
Dose-Response Analysis: Hits from the primary screen must be re-tested over a range of concentrations (typically 8-12 points) to confirm activity and determine their potency (EC₅₀ value).[13] This step eliminates false positives that may have arisen from experimental artifacts at a single concentration.
Orthogonal Assay: Nrf2 Target Gene Expression (qPCR) The most critical validation step is to determine if the hit compound induces the expression of endogenous Nrf2 target genes.[13] This confirms that the activity observed in the artificial reporter system translates to a genuine biological effect. Quantitative real-time PCR (qPCR) is the gold standard for this analysis.
| Nrf2 Target Gene | Function in Cytoprotection |
| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Detoxifies quinones, preventing the generation of reactive oxygen species (ROS) and electrophilic metabolites.[16] |
| HMOX1 (Heme Oxygenase 1) | Catalyzes the degradation of pro-oxidant heme into biliverdin (an antioxidant), iron, and carbon monoxide.[17] |
| GCLC / GCLM (Glutamate-cysteine ligase) | Rate-limiting enzymes in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[16][18] |
| SLC7A11 (xCT) | A cystine/glutamate antiporter that increases the intracellular availability of cysteine for GSH synthesis.[17][19] |
Protocol: qPCR for Nrf2 Target Gene Expression
Objective: To quantify the change in mRNA levels of Nrf2 target genes in response to treatment with a hit compound.
Procedure:
-
Cell Treatment: Seed cells (e.g., HepG2 or primary hepatocytes) in a 12-well plate and treat with the hit compound at its EC₅₀ and 3x EC₅₀ concentrations for 6-12 hours. Include vehicle (DMSO) and a positive control (SFN).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Quantify RNA and assess its purity (A260/A280 ratio ~2.0).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (NQO1, HMOX1, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. A result is considered significant if a compound induces a >2-fold increase in target gene mRNA compared to the vehicle-treated control.
Phase 3: Mechanistic Characterization
With confirmed, potent hits, the final phase focuses on understanding how they work.
Nrf2 Protein Stabilization and Nuclear Translocation (Western Blot): A key mechanistic hallmark of Nrf2 activation is the accumulation of the Nrf2 protein and its translocation from the cytoplasm to the nucleus. This can be visualized by Western blotting.
-
Procedure: Treat cells with the compound, then harvest and prepare separate cytoplasmic and nuclear protein fractions.
-
Analysis: Probe blots with an anti-Nrf2 antibody. A true activator will show a time-dependent increase in Nrf2 protein levels, particularly in the nuclear fraction. Probing for marker proteins like Tubulin (cytoplasmic) and Lamin B1 (nuclear) is essential to validate the fractionation.
Distinguishing Mechanisms: While many natural products like sulforaphane act as canonical electrophilic activators by modifying Keap1, others may function through non-canonical pathways.[4][12] These can include:
-
Disruption of the Keap1-Nrf2 Protein-Protein Interaction (PPI): Some compounds may physically block the binding site on Keap1, preventing Nrf2 engagement.[20] This can be tested using advanced biophysical assays like AlphaLISA or TR-FRET.
-
Activation of Upstream Kinases: Kinases such as PI3K/Akt and certain MAPKs can phosphorylate Nrf2, promoting its stability and activity.[4][21] This can be investigated using phospho-specific antibodies in Western blotting.
Challenges and Concluding Remarks
The path from a natural product library to a validated Nrf2 activator is rigorous but rewarding. Researchers must be mindful of inherent challenges, such as the need for dereplication to avoid rediscovering known compounds and the potential for off-target effects, a particular concern for electrophilic molecules.[20][22] Furthermore, while Nrf2 activation is largely protective, its sustained activation has been implicated in promoting the survival and chemoresistance of cancer cells, a "dark side" that necessitates careful consideration of the therapeutic context.[9][10]
By employing a systematic, multi-phase screening cascade built on a foundation of self-validating and orthogonal assays, researchers can confidently identify and characterize novel Nrf2 activators from nature's pharmacopeia. This structured approach ensures that the lead compounds emerging from the screen are not merely statistical artifacts but possess genuine, mechanistically-defined biological activity, paving the way for their potential development as therapeutics for a host of human diseases.
References
-
The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. (n.d.). ScienceDirect. Retrieved February 10, 2026, from [Link]
-
The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. (2020-04-13). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Current Landscape of NRF2 Biomarkers in Clinical Trials. (n.d.). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]
-
What Are the Primary Natural Dietary Activators of the Nrf2 Pathway? (2025-12-16). Learn. Retrieved February 10, 2026, from [Link]
-
Keap1/Nrf2 Signaling Pathway. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway. (2026-02-06). PLOS One. Retrieved February 10, 2026, from [Link]
-
Natural product libraries for drug discovery. (n.d.). Caithness Biotechnologies. Retrieved February 10, 2026, from [Link]
-
Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. (n.d.). PLOS One. Retrieved February 10, 2026, from [Link]
-
The NCI Program for Natural Products Discovery (NPNPD). (n.d.). National Cancer Institute. Retrieved February 10, 2026, from [Link]
-
Nrf2 target genes: Significance and symbolism. (2025-06-22). Mustard-project.eu. Retrieved February 10, 2026, from [Link]
-
Current Landscape of NRF2 Biomarkers in Clinical Trials. (2025-10-15). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). Springer. Retrieved February 10, 2026, from [Link]
-
The Role of Natural Products in Revealing NRF2 Function. (n.d.). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Full library screening for Nrf2 activators through ARE induction assay... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Nrf2 target genes. (n.d.). Research Notes by Sergey. Retrieved February 10, 2026, from [Link]
-
Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019-07-14). Hindawi. Retrieved February 10, 2026, from [Link]
-
NRF2, a Transcription Factor for Stress Response and Beyond. (n.d.). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
A list of genes regulated by NRF2. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Activators of Nrf2 to Counteract Neurodegenerative Diseases. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
A review on herbal Nrf2 activators with preclinical evidence in cardiovascular diseases. (2021-04-24). Wiley Online Library. Retrieved February 10, 2026, from [Link]
-
A core NRF2 gene set defined through comprehensive transcriptomic analysis predicts selective drug resistance and poor multi-can. (n.d.). bioRxiv. Retrieved February 10, 2026, from [Link]
-
High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance. (n.d.). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Advances and challenges in therapeutic targeting of NRF2. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Screening and identification of covalent Nrf2 activators with α,β-unsaturated imide structures. (n.d.). ScienceDirect. Retrieved February 10, 2026, from [Link]
-
High throughput small molecule screening reveals NRF2-dependent and - independent pathways of cellular stress resistance. (2019-09-22). bioRxiv. Retrieved February 10, 2026, from [Link]
-
Challenging the Wisdom of Nrf2 as a Target for Drug Development. (2015-02-13). Medium. Retrieved February 10, 2026, from [Link]
-
Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. (2019-09-10). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Challenges in natural product-based drug discovery assisted with in silico-based methods. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]
-
Challenges in clinical development of NRF2 inhibitors. (n.d.). Consensus. Retrieved February 10, 2026, from [Link]
-
Validation of NRF2-regulated genes in PHH. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
N-Salicyloyl Tryptamine Derivatives Improve Mitochondrial Function To Treat Alzheimer's Disease. (2026-01-29). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies. (2023-08-10). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). ABclonal. Retrieved February 10, 2026, from [Link]
-
Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. (n.d.). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. Retrieved February 10, 2026, from [Link]
-
Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches. (2025-03-14). National Institutes of Health (NIH). Retrieved February 10, 2026, from [Link]
-
Luciferase reporter assay. (n.d.). Bio-protocol. Retrieved February 10, 2026, from [Link]
-
Luciferase Reporter Assay - Protocol. (2020-03-04). The Science Notes. Retrieved February 10, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 5. A review on herbal Nrf2 activators with preclinical evidence in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Product Compound Library | Drug Discovery | TargetMol [targetmol.com]
- 7. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 13. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 14. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. sergey.science [sergey.science]
- 17. wisdomlib.org [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway | PLOS One [journals.plos.org]
- 20. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated HPLC-UV Method for the Quantification of Shizukahenriol in Botanical Extracts and Pharmaceutical Formulations
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Shizukahenriol, a sesquiterpenoid lactone isolated from Chloranthus japonicus[1]. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is demonstrated to be linear, accurate, precise, and sensitive for the determination of Shizukahenriol in complex matrices such as crude plant extracts and developmental drug formulations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analysis of this promising natural product.
Introduction
Shizukahenriol is a member of the lindenane-type sesquiterpenoid lactone family of natural products, which are characteristic constituents of plants from the Chloranthus genus[1]. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. As research into the therapeutic potential of Shizukahenriol progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. Such a method is essential for phytochemical analysis, quality control of botanical preparations, and pharmacokinetic studies in drug development.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of non-volatile and thermally labile compounds like sesquiterpenoids[2][3]. The primary challenge in developing an HPLC method for natural products lies in achieving adequate resolution from a complex sample matrix and ensuring the method's accuracy and precision. This application note addresses these challenges by providing a detailed, step-by-step protocol for an HPLC-UV method, underpinned by a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
The method described herein is designed to be readily implemented in a standard analytical laboratory, providing a foundation for the consistent and reliable quantification of Shizukahenriol.
Experimental
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water (Milli-Q or equivalent).
-
Reference Standard: Shizukahenriol (purity ≥98%), obtained from a reputable supplier.
-
Sample Matrix: Crude extract of Chloranthus japonicus or a placebo formulation for spiking experiments.
-
Acids: Formic acid (optional, for mobile phase modification).
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-90% B; 18-20 min: 90% B; 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 225 nm (Quantification), 200-400 nm (Peak purity) |
Causality behind Experimental Choices:
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately non-polar compounds like sesquiterpenoids, providing excellent resolution and peak shape[4].
-
Mobile Phase: A gradient of acetonitrile and water is employed to effectively elute Shizukahenriol while separating it from other components in the sample matrix. Acetonitrile is often preferred for its lower viscosity and UV transparency[4].
-
Detection Wavelength: While the specific UV maximum for Shizukahenriol is not widely published, many terpenoids exhibit absorbance in the lower UV range[4]. A PDA detector allows for the determination of the optimal wavelength for detection, and 225 nm is a common choice for diterpenoids and similar compounds with limited chromophores[4].
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Shizukahenriol reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at 4 °C and protected from light. The lipophilic nature of sesquiterpenoid lactones necessitates the use of an organic solvent like methanol for dissolution[5].
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at initial conditions, 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
Crude Botanical Extract:
-
Accurately weigh 1 g of powdered, dried Chloranthus japonicus plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Pharmaceutical Formulation:
-
Accurately weigh a portion of the formulation equivalent to a theoretical amount of 1 mg of Shizukahenriol.
-
Disperse the sample in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
A comprehensive validation of the analytical method was performed to ensure its suitability for the intended purpose. The validation parameters assessed were linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly. Six replicate injections of a 50 µg/mL Shizukahenriol standard were made. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at seven concentration levels (1, 5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples of a spiked placebo formulation at 100% of the target concentration were prepared and analyzed on the same day.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.
The relative standard deviation (%RSD) was calculated.
| Precision Level | % RSD Acceptance Criteria |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Accuracy
Accuracy was determined by a recovery study. A placebo formulation was spiked with Shizukahenriol at three concentration levels (80%, 100%, and 120% of the target concentration). Three samples were prepared at each level and analyzed. The percentage recovery was calculated.
| Spiked Level | % Recovery Acceptance Criteria |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Workflow and Process Visualization
The overall experimental workflow and the logical relationship of the method validation steps are illustrated below.
Sources
- 1. Sci-Hub: Studies on the constituents of Chloranthus spp. III. Six sesquiterpenes from Chloranthus japonicus. [sci-hub.jp]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Shizukahenriol (SZH) Modulation of LPS-Induced Neuroinflammation
Executive Summary & Mechanism of Action
Shizukahenriol (SZH) is a dimeric sesquiterpene isolated from Chloranthus henryi.[1] In the context of neuroinflammation drug discovery, SZH has emerged as a potent dual-regulator, exhibiting neuroprotective effects by simultaneously suppressing pro-inflammatory cascades and enhancing antioxidant defense mechanisms.
This application note details the validation of SZH using LPS-induced neuroinflammation models . The experimental logic relies on the compound's ability to modulate two critical signaling axes:
-
Nrf2/ARE Pathway Activation: SZH promotes the nuclear translocation of Nrf2, upregulating Phase II antioxidant enzymes (HO-1, GCLC, GCLM).
-
NF-κB Pathway Suppression: SZH inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby reducing transcriptional output of cytokines (TNF-α, IL-1β, IL-6) and mediators (iNOS, COX-2).
Mechanistic Signaling Map
The following diagram illustrates the dual-targeting mechanism of SZH within a microglial cell upon LPS stimulation.
Figure 1: SZH inhibits TLR4/NF-κB inflammatory signaling while liberating Nrf2 from Keap1 to drive antioxidant gene expression.
Experimental Protocols
Protocol A: In Vitro Validation (BV-2 Microglia)
Objective: Determine the IC50 of SZH on NO production and verify Nrf2 nuclear translocation. Rationale: BV-2 cells retain morphological and functional features of microglia. LPS (0.1 - 1 µg/mL) mimics bacterial infection, triggering a robust M1-like inflammatory phenotype.
Reagents & Materials
-
Cell Line: Murine BV-2 microglial cells (ATCC or equivalent).
-
Compound: Shizukahenriol (SZH) (Purity >98% by HPLC). Dissolve in DMSO to 10 mM stock.
-
Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Assay: Griess Reagent System (Promega) for Nitric Oxide (NO).
Step-by-Step Methodology
-
Seeding: Plate BV-2 cells at
cells/well in 6-well plates (for Western Blot) or cells/well in 96-well plates (for MTT/Griess). Incubate for 24h. -
Pre-treatment (Critical Step):
-
Replace media with serum-free DMEM.
-
Treat cells with SZH at graded concentrations (e.g., 2.5, 5, 10, 20 µM) for 1 hour prior to LPS exposure.
-
Control: Vehicle (0.1% DMSO max).
-
-
LPS Induction: Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control.
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
-
Readout 1: NO Production (Griess Assay):
-
Collect 50 µL supernatant. Mix with 50 µL Sulfanilamide + 50 µL NED solution.
-
Measure absorbance at 540 nm.
-
-
Readout 2: Protein Extraction (Western Blot):
-
Wash cells with ice-cold PBS.
-
Use NE-PER Nuclear and Cytoplasmic Extraction Reagents (Thermo) to separate fractions. This is vital to prove SZH drives Nrf2 into the nucleus.
-
Blot for Nrf2 (Nuclear fraction) and NF-κB p65 (Cytoplasmic vs. Nuclear).
-
Protocol B: In Vivo Translational Model (C57BL/6 Mice)
Objective: Assess the neuroprotective efficacy of SZH in a systemic inflammation model. Rationale: Systemic LPS administration causes blood-brain barrier (BBB) disruption and microglial activation.[2] This protocol tests if SZH can cross the BBB or mitigate central inflammation via peripheral modulation.
Workflow
-
Animals: Male C57BL/6 mice (8–10 weeks). Group size
. -
Dosage Groups:
-
Administration Schedule:
-
Endpoint Analysis (24h post-LPS):
-
Behavior: Open Field Test (locomotor activity) or Y-maze (working memory) to assess sickness behavior/cognitive deficit.
-
Histology: Perfuse with PBS/Paraformaldehyde. Stain hippocampal sections (CA1/DG) for Iba-1 (Microglia activation marker).
-
Biochemistry: Homogenize cortex/hippocampus. Measure TNF-α and IL-1β via ELISA.[11]
-
Data Presentation & Expected Results
To ensure assay robustness, your data should follow the trends outlined in the table below. Significant deviation suggests issues with cell passage number (BV-2 > passage 20 lose sensitivity) or LPS potency.
Table 1: Expected Pharmacodynamic Profile of SZH
| Readout | LPS Only (Model) | LPS + SZH (Treatment) | Mechanism Confirmed |
| Nitric Oxide (NO) | High (>30 µM) | Dose-dependent decrease (IC50 ~5-10 µM) | iNOS suppression |
| TNF-α / IL-6 | High Expression | Significant Reduction (p < 0.01) | NF-κB inhibition |
| Nuclear Nrf2 | Low / Basal | High Accumulation | Keap1-Nrf2 dissociation |
| HO-1 Protein | Moderate (Stress response) | Strong Upregulation | ARE activation |
| Microglia Morphology | Amoeboid (Activated) | Ramified (Resting-like) | Anti-inflammatory |
| Cell Viability | >85% | >90% (Protective against LPS toxicity) | Neuroprotection |
Troubleshooting & Optimization
-
Cytotoxicity Check: Before running the Griess assay, perform an MTT or CCK-8 assay. SZH should not be cytotoxic at effective concentrations (< 40 µM). If cell death is observed at 10 µM, verify compound purity.
-
LPS Source: Use "Phenol extracted" LPS for general inflammation. For specific TLR4 interrogation, use "Ultrapure" LPS to avoid TLR2 contamination.
-
Nuclear Fractionation: When blotting for Nrf2, ensure the nuclear fraction is clean (verify with Lamin B1 marker) and cytoplasmic fraction is clean (verify with GAPDH/β-actin). Nrf2 is rapidly degraded in the cytoplasm; nuclear enrichment is the key indicator of SZH activity.
References
-
Primary Identification & Mechanism: Hu, J. F., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation.[1][12] Molecules, 20(9), 16908-16922. [Link]
-
Source Botany & Isolation: Xu, Y. J., et al. (2007). Sesquiterpenes from Chloranthus henryi. Journal of Natural Products, 70(12), 1987–1990. [Link]
-
LPS Neuroinflammation Model Validation: Batista, C. R. A., et al. (2019).[11] Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293. [Link]
-
Nrf2/NF-κB Crosstalk in Microglia: Sandberg, M., et al. (2014).[1] Nrf2-regulation in brain health and disease: Implication of cerebral inflammation. Neuropharmacology, 79, 298-306. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-neuroinflammatory sesquiterpenoids from Chloranthus henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sesquiterpenoids from Chloranthus henryi and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Shizukahenriol as a Benchmark in High-Throughput Screening for Neuroprotective Nrf2 Activators
Executive Summary
This application note details the protocol for utilizing Shizukahenriol (SZH) as a positive control and mechanistic benchmark in High-Throughput Screening (HTS) campaigns targeting neuroinflammation and oxidative stress.
Shizukahenriol, a dimeric sesquiterpenoid isolated from Chloranthus henryi, exhibits a unique dual mechanism: it potently activates the Nrf2/ARE antioxidant pathway while simultaneously inhibiting NF-
Compound Profile & Handling
Successful HTS requires rigorous control over compound stability and solubility.
| Property | Specification |
| Compound Name | Shizukahenriol (SZH) |
| Source | Chloranthus henryi (or synthetic equivalent) |
| Molecular Class | Lindenane Sesquiterpenoid Dimer |
| Primary Mechanism | Nrf2 Agonist / NF- |
| Solubility | Soluble in DMSO (>10 mM). Poor water solubility. |
| Stock Preparation | Dissolve to 10 mM in 100% DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Working Conc. | 1 |
| HTS Tolerance | Final DMSO concentration in assay must be |
Mechanistic Rationale
The utility of SZH in screening lies in its modulation of the Microglial Activation Axis . Neurodegenerative progression is often driven by chronic microglial inflammation. SZH intervenes by:
-
Disrupting Keap1-Nrf2 interaction: Promoting Nrf2 nuclear translocation.
-
Upregulating Phase II Enzymes: Increasing HO-1, GCLC, and GCLM expression.
-
Blocking NF-
B: Preventing p65 nuclear entry and subsequent cytokine storm.
Pathway Visualization
The following diagram illustrates the dual-node signaling network modulated by Shizukahenriol, serving as the logic map for the HTS readout selection.
Caption: SZH promotes Nrf2-mediated antioxidant defense while blocking NF-kB-driven neuroinflammation.[1][2][3]
HTS Protocol: Dual-Readout Neuroprotection Assay
Objective: Identify compounds that mimic the SZH profile (High Nrf2 activation / High Cell Viability) under oxidative stress.
Cell Model: BV-2 Murine Microglia (Immortalized). Throughput: 384-well format.
Step 1: Cell Preparation & Seeding
-
Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.
-
Density: Seed 2,000 cells/well in 40
L medium using a Multidrop Combi dispenser. -
Incubation: 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Compound Library & SZH Control Addition
-
Library Prep: Prepare 10x intermediate plates in culture medium (0.5% DMSO final).
-
Dosing:
-
Test Wells: Add 5
L of library compounds (Final conc: 10 M). -
Positive Control (High Signal): Shizukahenriol (SZH) at 5
M . -
Negative Control (Low Signal): DMSO vehicle only.
-
-
Pre-incubation: Incubate for 1-2 hours to prime the Nrf2 pathway.
-
Expert Insight: Short pre-incubation is critical. SZH requires time to accumulate Nrf2 before the oxidative insult hits.
-
Step 3: Oxidative Stress Induction
-
Stressor: Hydrogen Peroxide (H
O ). -
Addition: Add 5
L of H O stock to achieve a final concentration of 200-300 M (titrate per batch to achieve ~50% viability in vehicle controls). -
Challenge Duration: Incubate for 24 hours .
Step 4: Multiplexed Readout
To maximize data per well, use a multiplexed approach:
-
Readout A (Mechanism): Nrf2 Nuclear Translocation (High-Content Imaging).
-
Fix cells (4% PFA), permeabilize, and stain with anti-Nrf2 primary Ab + AlexaFluor 488 secondary + Hoechst 33342 (Nuclei).
-
Metric: Ratio of Nuclear vs. Cytoplasmic Intensity (Nuc/Cyto Ratio).
-
-
Readout B (Viability): ATP quantification (e.g., CellTiter-Glo).
-
Add reagent, lyse, read Luminescence.
-
Metric: Relative Luminescence Units (RLU).
-
Experimental Workflow Diagram
Caption: Step-by-step HTS workflow for screening neuroprotective compounds using SZH.
Data Analysis & Validation
To ensure assay robustness, calculate the Z-factor using the SZH positive control wells versus the Vehicle+Stress wells.
Quality Control Metrics
-
Z-Factor: Must be > 0.5 for a valid screen.
-
Signal Window: SZH treated wells should show >2-fold increase in Nrf2 nuclear intensity and >40% rescue in viability compared to H
O controls.
Hit Selection Criteria
A compound is designated a "Hit" if:
-
Nrf2 Activation: Nuclear translocation intensity is
80% of the SZH mean. -
Neuroprotection: Cell viability is statistically significantly higher than the vehicle control (p < 0.05).
-
Lack of Cytotoxicity: In the absence of stress (counter-screen), the compound does not reduce viability.
Dose-Response Confirmation
Hits are re-tested in an 8-point dose-response curve (0.01
References
-
Park, J. H., et al. (2015). "Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation."[1][2] Molecules, 20(9), 15989–16003.[1][4]
-
Wang, Y., et al. (2025). "Pharmacological Potential of the Genus Chloranthus as Antioxidant, Cytotoxic, and Anti-inflammatory Agents: A Systematic Review."[4] Journal of Pharmaceutical and Sciences.
- Kwon, D. J., et al. (2014). "Shizukaol B suppresses neuroinflammation in BV2 microglia." Biomolecules & Therapeutics, 22(6), 530. (Mechanistic parallel for SZH).
Sources
Technical Support Center: Shizukahenriol Optimization for Cell Viability Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Shizukahenriol. This document provides in-depth guidance, troubleshooting, and best practices for determining the optimal concentration of Shizukahenriol in your cell viability and cytotoxicity experiments. Our goal is to empower you with the knowledge to generate accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers often have when first working with a novel compound like Shizukahenriol.
Q1: What is Shizukahenriol and why is concentration optimization critical?
Shizukahenriol is a novel small molecule inhibitor with potential therapeutic applications. Like any experimental compound, its effect on cells is highly dose-dependent. A concentration that is too low may show no effect, while a concentration that is too high can induce non-specific cytotoxicity, masking the compound's true mechanism of action.[1] Proper optimization is essential to identify the specific concentration range that produces a biological effect, leading to the determination of key parameters like the half-maximal inhibitory concentration (IC50).[2][3]
Q2: What solvent should I use for Shizukahenriol, and what is a safe final concentration for my cells?
Shizukahenriol, like many organic small molecules, is highly soluble in dimethyl sulfoxide (DMSO).[4] It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium for your working solutions.[5]
Causality: The final concentration of DMSO in the cell culture medium must be kept low, as DMSO itself can be toxic to cells at higher concentrations.[6][7] For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is considered safe, though this should be empirically determined for your specific cell type.[4][7] Always include a "vehicle control" in your experiments—this consists of cells treated with the same final concentration of DMSO as your highest Shizukahenriol concentration, but without the compound.[4] This control ensures that any observed cytotoxicity is due to Shizukahenriol and not the solvent.[6]
Q3: What is a good starting concentration range for a first-time experiment with Shizukahenriol?
For a novel compound, it's best to test a broad range of concentrations to capture the full dose-response curve. A logarithmic or semi-log dilution series is recommended.[1]
| Parameter | Recommended Range | Rationale |
| Starting Concentration | 100 µM - 200 µM | A high starting point to ensure the maximal effect is observed. |
| Lowest Concentration | 1 nM - 10 nM | A low concentration to establish a baseline of no effect. |
| Dilution Factor | 3-fold to 10-fold | Creates evenly spaced data points on a logarithmic scale for accurate IC50 calculation. |
| Number of Points | 8 to 12 concentrations | Provides sufficient data to define the sigmoidal curve. |
Q4: How long should I incubate my cells with Shizukahenriol?
The optimal incubation time depends on Shizukahenriol's mechanism of action and the doubling time of your cell line. A time-course experiment is the best way to determine this.[1] Treat cells with a mid-range, effective concentration of Shizukahenriol (e.g., the approximate IC50 determined from a preliminary experiment) and measure cell viability at several time points (e.g., 12, 24, 48, and 72 hours). This will reveal the minimum time required to observe a significant effect.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My vehicle control (DMSO only) shows significant cell death.
-
Possible Cause 1: DMSO concentration is too high.
-
Explanation: DMSO can disrupt cell membranes and induce apoptosis or necrosis at concentrations above a certain threshold, which varies between cell lines.[6][7] Studies have shown that while some cells tolerate 1% DMSO, others show toxicity at concentrations as low as 0.5%.[7]
-
Solution: Perform a DMSO toxicity test. Create a dilution series of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%) and treat your cells for the intended duration of your experiment. Measure viability to determine the highest non-toxic concentration of DMSO for your specific cell line. Ensure all future experiments stay at or below this concentration.
-
-
Possible Cause 2: Poor quality or contaminated DMSO.
-
Explanation: DMSO is hygroscopic and can absorb water from the air. It can also degrade over time. Impurities can be directly toxic to cells.
-
Solution: Use only high-purity, sterile, anhydrous DMSO.[4] Purchase it in small volumes or aliquot larger volumes into single-use, moisture-proof tubes upon arrival to prevent contamination and degradation.[5]
-
Issue 2: I see a precipitate (cloudiness or particles) in the wells after adding Shizukahenriol.
-
Possible Cause: Compound precipitation due to low aqueous solubility.
-
Explanation: When a high-concentration DMSO stock is diluted into an aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded.[4][8] This is a common issue for hydrophobic molecules.[9][10] This leads to an inaccurate effective concentration and unreliable results.
-
Solution 1 (Serial Dilution in DMSO): Perform your serial dilutions in 100% DMSO first. Then, add a small, equal volume of each DMSO dilution to the culture medium in the wells. This ensures the final DMSO concentration is consistent across all treatments while minimizing the chance of precipitation.[4][8]
-
Solution 2 (Serum-Assisted Solubilization): For particularly difficult compounds, a three-step solubilization method can be effective.[10] First, dissolve the compound in pure DMSO. Second, dilute this stock 10-fold into pure, warm fetal bovine serum (FBS). Finally, perform the final dilution into your culture medium. The proteins in the serum can help to keep the compound in solution.[8][10]
-
Issue 3: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent cell health or passage number.
-
Explanation: Cells behave differently depending on their growth phase and how many times they have been passaged. Cells that are over-confluent or have been in culture for too long may respond differently to drug treatment.[11]
-
Solution: Use cells that are in the logarithmic (exponential) growth phase and are at a consistent, low passage number.[11] Keep detailed records of passage numbers for all experiments.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Explanation: The final readout of a viability assay is directly proportional to the number of metabolically active cells.[12] Inconsistent seeding will lead to high variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature in the hood for 15-20 minutes before transferring to the incubator. This prevents the "edge effect," where cells congregate at the well edges.[11][13]
-
-
Possible Cause 3: Reagent instability.
-
Explanation: Repeated freeze-thaw cycles can degrade the compound. Assay reagents, like the MTT tetrazolium salt, can also degrade if not stored properly.[5]
-
Solution: Aliquot your Shizukahenriol stock solution into single-use tubes to avoid freeze-thaw cycles.[4] Always prepare fresh working solutions for each experiment and check the expiration dates and storage conditions of all assay reagents.
-
Issue 4: My absorbance/fluorescence readings are too low in my viability assay.
-
Possible Cause: Insufficient cell number.
-
Explanation: The signal generated in most viability assays (e.g., MTT, WST-1) is dependent on the number of viable cells. Too few cells will produce a signal that is difficult to distinguish from the background.[11]
-
Solution: Perform a cell titration experiment to find the optimal seeding density. (See Protocol 2 below). The optimal density should yield a strong signal in the linear range of the assay.[14]
-
Core Experimental Protocols & Workflows
Workflow for Optimizing Shizukahenriol Concentration
This diagram outlines the complete workflow from initial preparation to final data analysis.
Caption: General workflow for Shizukahenriol concentration optimization.
Protocol 1: Preparing a Shizukahenriol Stock Solution
-
Weigh Compound: Accurately weigh out the required amount of Shizukahenriol powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 100 mM).[4]
-
Dissolve: Vortex the tube thoroughly. If needed, sonicate briefly in a water bath or warm to 37°C to aid dissolution.[5] Visually inspect to ensure no particulates remain.
-
Aliquot & Store: Aliquot the stock solution into small, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.[5] This prevents repeated freeze-thaw cycles.
Protocol 2: Optimizing Cell Seeding Density
-
Prepare Cells: Harvest cells that are in the logarithmic growth phase and prepare a single-cell suspension.
-
Create Dilutions: Perform a serial dilution of the cell suspension in culture medium to create a range of densities (e.g., from 1,000 to 100,000 cells/well for a 96-well plate).[11][14]
-
Plate Cells: Add 100 µL of each cell dilution to at least three wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate: Incubate the plate for the planned duration of your drug treatment experiment (e.g., 24 or 48 hours).
-
Assay Viability: Perform your chosen cell viability assay (e.g., MTT).
-
Analyze: Plot the absorbance/fluorescence signal against the number of cells seeded. The optimal seeding density should fall within the linear portion of this curve and provide a signal that is well above the background.[14]
Protocol 3: Performing a Dose-Response Experiment (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Plate Cells: Seed your cells in a 96-well plate at the optimal density determined in Protocol 2. Use the outer wells for sterile PBS to reduce edge effects.[11] Incubate for 24 hours to allow for cell attachment.
-
Prepare Dilutions: Prepare a serial dilution of your Shizukahenriol stock in 100% DMSO.
-
Treat Cells: Add a small volume (e.g., 1 µL) of each Shizukahenriol-DMSO dilution directly to the medium in the wells to achieve your final desired concentrations. Remember to include vehicle-only (DMSO) and untreated controls.
-
Incubate: Incubate the plate for the predetermined time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15][16]
-
Incubate: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.[12]
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[12] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[15]
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
Data Interpretation
Troubleshooting Decision Tree
Use this diagram to diagnose unexpected experimental outcomes.
Caption: A decision tree for troubleshooting cell viability assay results.
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological process by 50%.[3]
-
Normalize Data: For each concentration of Shizukahenriol, calculate the percentage of viability relative to the vehicle control.
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the Curve: Create a scatter plot with the logarithm of the Shizukahenriol concentration on the X-axis and the normalized % Viability on the Y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, or online tools) to fit the data to a four-parameter logistic (4PL) equation.[17][18] This will generate a sigmoidal dose-response curve.
-
Determine IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.[2][17]
References
-
Galvão, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Frontiers in Pharmacology, 5, 237. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 10, 2026, from [Link]
-
Kramer, N. I., et al. (2012). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 46(1), 337-344. [Link]
-
University of California, Davis. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Bio-Rad. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2012). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Held, P. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. BioTechniques, 67(3), 122-124. [Link]
-
Tavanai, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Jundishapur Journal of Natural Pharmaceutical Products, 11(4), e33452. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
de Castro, M. L., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Journal of Toxicology and Environmental Health, Part A, 1-7. [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]
-
Elmquist, W. F., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(2), 495-507. [Link]
-
ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
-
El-Aty, A. M. A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Analytical and Bioanalytical Chemistry, 411(29), 7729-7737. [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (2022). Determination of IC50 values for given compound using in-silico approach?. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance: Key Strategies. Retrieved February 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. marinbio.com [marinbio.com]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shizukahenriol Integrity Management
Subject: Preventing Shizukahenriol (SZH) Degradation During Storage & Experimental Handling
Executive Summary & Chemical Context
Shizukahenriol (SZH) is a bioactive lindenane sesquiterpenoid dimer isolated from Chloranthus henryi. While highly valued for its neuroprotective properties via Nrf2/HO-1 signaling activation [1], SZH shares the notorious instability characteristic of the Chloranthus lindenane dimer class (e.g., Shizukaols, Chlorahololides).
The Critical Risk: Research indicates that lindenane dimers are prone to rapid autoxidation and structural rearrangement when exposed to air or protic solvents at room temperature. Specifically, "Shizukaol-type" dimers can convert into peroxidized artifacts (e.g., hydroperoxyl derivatives) within days if mishandled [2]. These artifacts possess altered biological activities, potentially invalidating Nrf2 activation data or cytotoxicity assays.
This guide provides a self-validating system to maintain SZH purity >98%.
The Stability Profile: Why SZH Degrades
To prevent degradation, you must understand the mechanism. SZH contains a complex scaffold with multiple stereogenic centers and reactive moieties.
| Vulnerability Factor | Mechanism of Action | Consequence |
| Michael Acceptors | The | Susceptible to nucleophilic attack (e.g., by water or thiols) and polymerization. |
| Allylic Oxidation | The C-4/C-5 double bond and bridgehead positions are prone to radical attack by singlet oxygen ( | Formation of 4 |
| Ester Hydrolysis | Ester side chains (often at C-13'/C-15') are labile in aqueous or basic conditions. | Cleavage of the dimer into inactive monomeric fragments or acidic derivatives. |
| Photosensitivity | The furan ring and conjugated systems absorb UV/Vis light. | Photo-isomerization or ring-opening reactions. |
Standard Operating Procedure (SOP): Storage & Handling
A. Long-Term Storage (Stocks)
-
Physical State: Store only as a lyophilized powder. Never store in solution for >1 week.
-
Temperature: -80°C is mandatory for periods >1 month. -20°C is acceptable for <1 month.
-
Atmosphere: Displace headspace with Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and provides a better blanket. -
Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage (leaching risk).
B. Solubilization Protocol (The "Just-in-Time" Rule)
-
Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide).
-
Critical Warning:Do NOT use Methanol (MeOH) or Ethanol for storage. Studies show Chloranthus dimers undergo conversion/degradation in MeOH/aqueous solutions within 24 hours at room temperature [2].
-
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the surface-area-to-volume ratio, reducing oxidative exposure.
-
Freeze-Thaw: Aliquot immediately. Max freeze-thaw cycles: 1.
Troubleshooting Guide & FAQs
Q1: My Shizukahenriol powder has turned from white to faint yellow. Is it still usable?
Diagnosis: Likely Oxidation . The yellowing often indicates the formation of quinoid structures or conjugated oxidation products (artifacts). Action:
-
Run a rapid LC-MS.
-
Look for a peak shift of +16 Da (Oxygen insertion) or +32 Da (Dioxygen).
-
If the main peak is <95% integrated area, discard . Oxidized artifacts can induce cytotoxicity independent of Nrf2, leading to false positives in neuroprotection assays.
Q2: I see a "split peak" in my HPLC chromatogram after storing SZH in DMSO at -20°C.
Diagnosis: Diastereomeric Isomerization or Hydrolysis . While DMSO is safer than MeOH, trace water in hygroscopic DMSO can hydrolyze the ester linkages over time. Alternatively, endo/exo isomerization of the lindenane framework can occur. Action:
-
Prevention: Use molecular sieves in your DMSO stock bottle to ensure it remains anhydrous.
-
Rescue: None. Isomers often have drastically different binding affinities. Re-purify or repurchase.
Q3: Can I keep SZH in cell culture media (aqueous) for my 24h treatment?
Diagnosis: Experimental Design Risk. SZH is hydrophobic and unstable in aqueous buffers (pH 7.4) for extended periods.[1] Action:
-
Protocol Adjustment: Refresh the media containing the compound every 6–12 hours if performing long-duration assays.
-
Verification: Perform a "stability check" by incubating SZH in media (without cells) for 24h, then extracting and analyzing via LC-MS to confirm the effective concentration remained constant.
Visualization: Stability Decision Logic
The following diagram illustrates the decision matrix for handling Shizukahenriol, identifying critical failure points (red nodes) and correct pathways (green nodes).
Caption: Figure 1. Decision matrix for SZH handling. Red pathways indicate high-risk vectors for artifact formation.
Quantitative Data: Solvent Compatibility
Based on degradation kinetics of lindenane dimers [2]:
| Solvent System | Stability Window (at 25°C) | Risk Level | Primary Degradation Product |
| Anhydrous DMSO | ~1 Week | Low | Minimal (trace hydrolysis) |
| Methanol (MeOH) | < 24 Hours | Critical | C-4 Hydroperoxyl artifacts / Solvolysis |
| Water / PBS | < 6 Hours | High | Hydrolysis / Precipitation |
| Acetone | < 2 Days | Moderate | Aldol condensation adducts |
References
-
Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Source: Molecules (MDPI), 2015. URL:[Link]
-
Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism. Source: Molecules (MDPI), 2024. URL:[Link]
-
Lindenane Sesquiterpenoid Dimers with NLRP3 Inflammasome Inhibitory Activities from Chloranthus holostegius var. shimianensis. Source: Frontiers in Chemistry, 2021. URL:[Link]
Sources
How to address low signal in Shizukahenriol-induced gene expression
Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing experiments involving Shizukahenriol (SZH)-induced gene expression. As Senior Application Scientists, we understand that achieving a robust and reproducible signal is paramount. This center moves beyond simple protocols to explain the underlying principles, helping you diagnose issues and logically arrive at a solution.
Section 1: Foundational Knowledge & Key Concepts
Before troubleshooting, a firm grasp of the underlying biological mechanism is essential.
Q: How does Shizukahenriol (SZH) induce gene expression?
A: Shizukahenriol is a natural compound that activates gene expression primarily through the Nrf2 signaling pathway.[1][2] In an unstimulated state, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. SZH treatment disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization.[1] Stabilized Nrf2 then translocates into the nucleus, where it binds to DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM).[1][2]
Caption: Shizukahenriol-Nrf2 Signaling Pathway.
Section 2: General Troubleshooting Workflow
Low or absent signal is a multi-faceted problem. We recommend a systematic approach, starting from the most fundamental components of your experiment and progressing to the more complex.
Caption: Systematic Troubleshooting Workflow.
Section 3: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you may encounter. Each answer provides the scientific rationale and actionable steps.
Category A: The Inducer (Shizukahenriol)
Q: My SZH treatment shows no effect across multiple assays. Could the compound itself be the problem?
A: Absolutely. The activity of your inducing agent is the foundation of the experiment. If the compound is inactive, no downstream signal will be generated.
-
Causality: Natural compounds can be susceptible to degradation from factors like improper storage (light, temperature), repeated freeze-thaw cycles, or instability in aqueous solutions at certain pH values.[3][4] Contamination or low purity of the initial stock can also prevent effective induction.
-
Troubleshooting Steps:
-
Confirm Stock Concentration: Verify the concentration of your SZH stock solution using spectrophotometry if possible.
-
Assess Purity & Integrity: If possible, check the purity via HPLC. When in doubt, purchase a new, verified lot of the compound.
-
Storage Conditions: Ensure SZH is stored as recommended by the manufacturer, typically desiccated and protected from light at -20°C or -80°C.
-
Preparation of Working Solutions: Prepare fresh working solutions in a suitable solvent (e.g., DMSO) for each experiment. Avoid using old dilutions, as the compound may degrade in aqueous media over time.[5][6]
-
Q: How do I determine the optimal concentration and treatment time for SZH?
A: The cellular response to SZH is both dose- and time-dependent. Using a suboptimal concentration or an inappropriate time point is a common reason for weak signal. A concentration of 10 μM and an incubation time of 24 hours have been shown to be effective for inducing HO-1 protein expression in BV-2 microglial cells.[1] However, this must be optimized for your specific cell line and endpoint.
-
Causality:
-
Dose-Response: Too low a concentration will not sufficiently activate the Nrf2 pathway to produce a detectable signal. Conversely, excessively high concentrations can induce cytotoxicity or off-target effects, which can confound results or reduce the overall signal by causing cell death.[7][8]
-
Time-Course: The kinetics of transcription and translation dictate the timing of the response. mRNA levels of target genes will peak earlier than their corresponding protein levels. Measuring too early may miss the peak response.
-
-
Troubleshooting & Optimization Protocol:
-
Dose-Response Experiment:
-
Plate your cells at a consistent density.
-
Treat cells with a range of SZH concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μM) for a fixed time (start with 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
Measure your endpoint (e.g., reporter activity, target gene mRNA, or protein).
-
Self-Validation: A successful experiment will show a sigmoidal dose-response curve, allowing you to determine the EC50 (half-maximal effective concentration).
-
-
Time-Course Experiment:
-
Using the optimal concentration determined above (e.g., 10 μM), treat cells for various durations (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Harvest cells at each time point and measure your endpoint.
-
Self-Validation: This will reveal the peak expression time for your target. For qPCR, the peak may be earlier (e.g., 4-12 hours), while for Western blot, it will likely be later (e.g., 12-24 hours).[1]
-
-
| Treatment | SZH Conc. (µM) | Incubation Time (hr) | Normalized Signal (Fold Change) |
| Vehicle | 0 | 24 | 1.0 ± 0.1 |
| SZH | 1 | 24 | 1.8 ± 0.2 |
| SZH | 5 | 24 | 4.5 ± 0.4 |
| SZH | 10 | 24 | 8.2 ± 0.7 |
| SZH | 25 | 24 | 8.5 ± 0.9 |
| SZH | 10 | 4 | 2.1 ± 0.3 |
| SZH | 10 | 8 | 5.9 ± 0.5 |
| SZH | 10 | 12 | 7.6 ± 0.6 |
| SZH | 10 | 24 | 8.2 ± 0.7 |
| SZH | 10 | 48 | 6.1 ± 0.5 |
| Table 1: Example Optimization Data for SZH-induced reporter gene expression. The optimal condition is determined to be 10 µM for 24 hours. |
Category B: The Cellular Model
Q: Why am I not seeing a response in my specific cell line?
A: Not all cell lines are created equal. The responsiveness to SZH depends entirely on the endogenous expression and functionality of the Nrf2 signaling pathway components.
-
Causality: A cell line may have low expression of Nrf2 or Keap1, or mutations within the pathway that render it unresponsive. Furthermore, poor cell health, high passage number, or contamination can severely dampen or eliminate any specific cellular response.[9]
-
Troubleshooting Steps:
-
Literature Review: Check if your chosen cell line has been previously reported to have a functional Nrf2 pathway. Use resources like The Human Protein Atlas to check for basal expression levels of Nrf2 and its target genes.[10]
-
Positive Control: The most critical step is to use a known Nrf2 activator (e.g., sulforaphane or dimethyl fumarate) as a positive control.[2] If your cells respond to the control but not SZH, the issue may lie with your SZH compound. If they respond to neither, the problem is likely with the cell line or the downstream assay.
-
Cell Health & Mycoplasma Testing: Ensure cells are healthy, within a low passage number range, and regularly tested for mycoplasma contamination.
-
Cellular Uptake: Consider if SZH has poor permeability in your specific cell type, which can vary based on membrane composition.[11][12]
-
Category C: Assay-Specific Troubleshooting
Even with an active compound and a responsive cell line, the signal can be lost due to technical issues within the detection method.
Q: My luciferase reporter signal is very low or indistinguishable from the negative control. What should I check?
A: Low signal in a reporter assay points to a problem in one of three areas: delivery of the reporter plasmid (transfection), expression from the plasmid, or the enzymatic assay itself.[13][14]
-
Causality: Inefficient transfection means few cells contain the reporter plasmid. A weak promoter on the reporter construct may not drive sufficient luciferase expression to overcome background noise.[13] Finally, the luciferase reaction is dependent on ATP and substrate availability; compromised reagents or poor cell metabolic state can inhibit the reaction.[14]
-
Troubleshooting Steps:
-
Optimize Transfection Efficiency: Co-transfect with a GFP-expressing plasmid to visually assess efficiency by microscopy. Optimize the DNA-to-transfection reagent ratio for your specific cell line.[15]
-
Include Proper Controls:
-
Positive Control Vector: Transfect a separate well with a vector containing a strong constitutive promoter (e.g., CMV) driving luciferase. A strong signal here confirms that the cells can be transfected and can express luciferase, and that your assay reagents are working.
-
Negative Control: Mock-transfected cells or cells with a promoterless reporter vector to establish the baseline background signal.[16]
-
-
Check Reagents and Plate Choice: Ensure your luciferase substrate is fresh and has been stored correctly.[13] Use opaque, white-walled plates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[17]
-
Ensure Complete Cell Lysis: Incomplete lysis will result in a lower yield of luciferase enzyme for the assay. Use a validated lysis buffer and ensure adequate incubation.[14]
-
Q: My qPCR results show very high Ct values (>35) or no amplification for my target genes after SZH treatment. How do I troubleshoot this?
A: High Ct values in qPCR indicate a very low amount of starting template. This can stem from issues with the RNA, the reverse transcription step, or the PCR amplification itself.[18][19]
-
Causality: Degraded or impure RNA will lead to inefficient cDNA synthesis.[19] Inefficient reverse transcription will not accurately convert the mRNA population into cDNA. Poorly designed primers will have low amplification efficiency, resulting in delayed amplification and higher Ct values.[18][20]
-
Troubleshooting Steps:
-
Assess RNA Quality: Run an aliquot of your RNA on a gel or use a Bioanalyzer. High-quality RNA should have distinct 18S and 28S rRNA bands and a RIN (RNA Integrity Number) > 8.
-
Optimize cDNA Synthesis: Use a high-quality reverse transcriptase and random hexamers or oligo(dT) primers. Ensure you are using an appropriate amount of input RNA, as too much can inhibit the reaction.[18]
-
Validate Primers: This is a non-negotiable step. Run a standard curve using a serial dilution of a pooled cDNA sample. The amplification efficiency should be between 90-110% (slope of -3.6 to -3.3).[21] Also, run a melt curve analysis to ensure a single PCR product is being amplified.
-
Include Controls:
-
No-Template Control (NTC): Should show no amplification (Ct > 38), indicating no contamination.[21]
-
No-RT Control: A sample that did not undergo reverse transcription. Amplification here indicates genomic DNA contamination.
-
Positive Control Sample: Use cDNA from cells treated with a known Nrf2 activator.
-
-
Caption: Troubleshooting Logic for High Ct Values in qPCR.
Q: I can't detect my target protein (e.g., HO-1) on a Western blot after SZH induction. Where should I start?
A: A lack of signal on a Western blot can be due to low protein abundance, issues with sample preparation, poor transfer to the membrane, or problems with antibody-based detection.[22][23]
-
Causality: The target protein may be expressed at very low levels, even after induction.[10] During sample preparation, proteins can be degraded by endogenous proteases if inhibitors are not included in the lysis buffer.[24] Inefficient transfer from the gel to the membrane, especially for high molecular weight proteins, will result in little or no protein to detect.[23] Finally, the primary or secondary antibodies could be inactive, used at a suboptimal dilution, or targeting the wrong protein.[25]
-
Troubleshooting Steps:
-
Use a Positive Control Lysate: This is the most important step. Use a lysate from a cell line known to express your target protein at high levels, or a lysate from cells treated with a potent inducer.[10][22] If you can detect the protein in the positive control, your antibodies and detection reagents are working.
-
Optimize Protein Extraction: Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[10][24]
-
Increase Protein Load: Load a higher amount of total protein per lane (e.g., 30-50 µg) to increase the chances of detecting a low-abundance target.[23]
-
Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the gel.[24]
-
Optimize Antibody Concentrations: Titrate your primary antibody to find the optimal concentration that gives the best signal-to-noise ratio.[23][24] Ensure your secondary antibody is appropriate for the species of your primary antibody and is not expired.
-
References
-
Jeong, H., et al. (2021). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Antioxidants (Basel). Available at: [Link]
-
De-Hay, Z. (2013). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. Available at: [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Available at: [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. Available at: [Link]
-
Jeong, H., et al. (2021). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. ResearchGate. Available at: [Link]
-
Elabscience. (2018). Western Blot Troubleshooting Tips. Available at: [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]
-
Vazyme. (2023). How can we optimize qPCR assays for better detection of low-expression genes? YouTube. Available at: [Link]
-
Brookes, A. J., et al. (2007). A critical assessment of the factors affecting reporter gene assays for promoter SNP function. Human Mutation. Available at: [Link]
-
Dispendix. (2024). qPCR Troubleshooting: How to Ensure Successful Experiments. Available at: [Link]
-
ResearchGate. (2015). I have a problem with extremely low gene expression, what should I do? Available at: [Link]
-
Rees, M. G., et al. (2016). Correlating chemical sensitivity and basal gene expression reveals mechanism of action. Nature Chemical Biology. Available at: [Link]
-
Base4. (2023). Troubleshooting Common Issues in DNA Sequencing. Available at: [Link]
-
Wang, Y., et al. (2024). Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science. Available at: [Link]
-
Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. PMC. Available at: [Link]
-
Lee, J. W., et al. (2018). Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y., et al. (2020). The role of different SIRT1-mediated signaling pathways in toxic injury. Environmental Science and Pollution Research. Available at: [Link]
-
Kalter, V., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. Available at: [Link]
-
Vandewalle, J., et al. (2009). Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. Hormones and Cancer. Available at: [Link]
-
Clark, A. R., & Lasa, M. (2003). Glucocorticoids: do we know how they work? Arthritis Research & Therapy. Available at: [Link]
-
Kudo, S., et al. (2014). Selective enhancement of hypoxic cell killing by tempol-regulated suicide gene expression. Experimental and Therapeutic Medicine. Available at: [Link]
-
Zhang, H., et al. (2022). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Scientific Reports. Available at: [Link]
-
Kim, D., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Molecules and Cells. Available at: [Link]
-
Li, D., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
Kell, D. B. (2022). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. International Journal of Molecular Sciences. Available at: [Link]
-
Sadeghi, H., et al. (2019). Expression optimization, purification, and functional characterization of cholesterol oxidase from Chromobacterium sp. DS1. PLOS ONE. Available at: [Link]
-
Vooturi, R., et al. (2011). Enhancing the intestinal membrane permeability of zanamivir: a carrier mediated prodrug approach. Molecular Pharmaceutics. Available at: [Link]
-
Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed. Available at: [Link]
-
Paakinaho, V., et al. (2019). A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes. Frontiers in Endocrinology. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of protein and Sypro Dye concentrations. Available at: [Link]
-
Horizon Discovery. (n.d.). Transfection optimization using siGLO green and siGLO red transfection indicators. Available at: [Link]
-
Klíma, M., et al. (2022). Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed. Frontiers in Plant Science. Available at: [Link]
-
Morita, S., et al. (2016). Changes in endothelial cell proliferation and vascular permeability after systemic lipopolysaccharide administration in the subfornical organ. Journal of Neuroimmunology. Available at: [Link]
-
Ueno, K., et al. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Available at: [Link]
-
Miller, S. A., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aragen.com [aragen.com]
- 13. goldbio.com [goldbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. pcrbio.com [pcrbio.com]
- 19. dispendix.com [dispendix.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Western Blot Troubleshooting Tips [elabscience.com]
Technical Support Center: Shizukahenriol (SZH) Optimization Guide
Executive Summary & Mechanistic Context[1][2][3][4][5]
Shizukahenriol (SZH) is a dimeric sesquiterpene isolated from Chloranthus henryi.[1][2][3][4] It functions primarily as a potent activator of the Nrf2-ARE signaling pathway , driving the expression of Phase II antioxidant enzymes (HO-1, GCLC, GCLM) and suppressing NF-κB-mediated inflammation.
The Challenge: Like many sesquiterpenes (e.g., Shizukaol D), SZH operates via electrophilic attack (Michael addition) on cysteine residues of the repressor protein Keap1 . This covalent modification prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 nuclear translocation. The Off-Target Risk: This electrophilic mechanism is inherently "promiscuous." At improper concentrations or incubation times, SZH can alkylate cysteine residues on non-target proteins (e.g., glycolytic enzymes, cytoskeletal proteins, or mitochondrial complexes), leading to:
-
Mitochondrial depolarization (independent of Nrf2).
-
General proteotoxic stress (Unfolded Protein Response).
-
Cytotoxicity masking the therapeutic antioxidant effect.
This guide provides technical protocols to decouple the specific Nrf2 activation from these non-specific alkylation events.
Troubleshooting Guide & FAQs
Category 1: Cytotoxicity & Cell Viability[5]
Q: I observe significant cell death (>30%) at 20 µM SZH treatment, even though this is the published effective dose. How can I mitigate this?
A: The "published effective dose" often varies by cell type and serum conditions. Sesquiterpenes are highly lipophilic and bind serum albumin.
-
Root Cause: In low-serum media (e.g., 1% FBS), the free fraction of SZH is significantly higher than in 10% FBS, leading to acute toxicity.
-
Solution:
-
Serum Matching: Ensure your dose-response curve is generated in the exact serum concentration used for downstream assays.
-
Step-Down Titration: We recommend a "Pulse-Recovery" protocol (see Protocol A). Short exposure (2–4 hours) is often sufficient to trigger Keap1 alkylation without sustaining long-term off-target stress.
-
Q: My cells show vacuolization after SZH treatment. Is this autophagy?
A: Likely, but it may be a stress response rather than a specific signaling event.
-
Mechanism: High-dose electrophiles can disrupt the cytoskeleton (e.g., tubulin alkylation) or induce mitochondrial swelling.
-
Diagnostic: Co-stain with LysoTracker (lysosomes) and MitoTracker (mitochondria). If mitochondria are swollen/fragmented, you are seeing off-target mitochondrial toxicity, not just autophagy.
-
Mitigation: Reduce concentration by 50% and extend incubation time, or use the Thiol-Rescue Protocol (Protocol B) to verify if the effect is reversible.
Category 2: Specificity & Pathway Validation
Q: How do I confirm that the anti-inflammatory effects I see are actually Nrf2-dependent and not just general NF-κB inhibition?
A: SZH has dual activity: it activates Nrf2 and inhibits NF-κB.[1][2][3][5] To distinguish them:
-
The "Off-Target" Check: If SZH inhibits cytokine release even in Nrf2-knockout cells, the effect is "off-target" (likely direct IKKβ alkylation).
-
Experimental Control: Use an Nrf2 inhibitor (e.g., ML385 ) alongside SZH.
-
Result A: If ML385 blocks the protective effect
Nrf2 specific. -
Result B: If ML385 has no effect
Off-target (NF-κB direct inhibition).
-
Q: SZH precipitates in my media. Does this affect off-target results?
A: Yes. Micro-precipitates form "hotspots" on the cell monolayer, causing localized necrosis (off-target physical stress).
-
Protocol: Dissolve SZH in DMSO to 1000x stock. Vortex the media while adding the stock dropwise. Do not exceed 0.1% DMSO final concentration. If precipitation persists, warm media to 37°C before addition.
Visualizing the Mechanism & Off-Target Pathways
The following diagram illustrates the bifurcation between the specific therapeutic pathway (Keap1-Nrf2) and the non-specific toxicity pathways (Protein Alkylation).
Caption: Figure 1: Mechanism of Action vs. Off-Target Toxicity. SZH targets Keap1 cysteines to activate Nrf2 (Green path). Excess SZH indiscriminately alkylates other cellular proteins, driving toxicity (Red path).
Experimental Protocols
Protocol A: The "Pulse-Recovery" Treatment
Purpose: To maximize Nrf2 activation while minimizing exposure time to reduce off-target alkylation.
Rationale: Covalent modification of Keap1 is rapid (1–2 hours). Continued presence of the compound is not required for the downstream transcriptional response and only increases the risk of side effects.
-
Seed Cells: Plate cells (e.g., BV-2, HepG2) at 70% confluency.
-
Pulse: Treat with SZH (optimized dose, e.g., 5–10 µM) for 3 hours .
-
Wash: Aspirate media. Wash 2x with warm PBS (critical to remove unbound electrophiles).
-
Recovery: Add fresh, compound-free complete media.
-
Harvest: Incubate for an additional 12–24 hours (required for HO-1 protein synthesis).
-
Outcome: This method maintains high HO-1 induction but significantly improves cell viability compared to continuous 24h exposure.
-
Protocol B: Thiol-Specificity Competition Assay
Purpose: To confirm that the observed effects are due to electrophilic cysteine modification and not a non-covalent off-target interaction.
Materials:
Steps:
-
Pre-incubation: Prepare two sets of media:
-
Set A: Media + SZH (10 µM).
-
Set B: Media + SZH (10 µM) + NAC (2 mM). Incubate in a tube at 37°C for 30 mins before adding to cells.
-
-
Treatment: Apply Set A and Set B to cells.
-
Readout: Measure HO-1 expression (Western Blot) or Nuclear Nrf2.
-
Interpretation:
-
True Mechanism: In Set B, the NAC should react with SZH in the tube, neutralizing it. You should see no Nrf2 activation in Set B.
-
Off-Target/Non-Covalent: If Set B still shows toxicity or pathway activation, the compound is acting via a mechanism unrelated to electrophilic cysteine modification (or the dose is too high for NAC to quench).
-
Data Summary: Inhibitors & Controls
Use this table to design your control experiments.
| Reagent | Target | Role in SZH Validation | Expected Outcome with SZH |
| ML385 | Nrf2 (DNA binding) | Specificity Control | Should block HO-1 induction; if toxicity persists, toxicity is Nrf2-independent. |
| NAC (2-5 mM) | Electrophiles (General) | Quencher | Should abolish all SZH effects (therapeutic & toxic) if mixed prior to treatment. |
| SnPP | HO-1 Activity | Downstream Blocker | Blocks the protective effect of SZH without blocking Nrf2 translocation. |
| Wortmannin | PI3K/Akt | Upstream Kinase | SZH often requires Akt for Nrf2 phosphorylation. Use to map upstream signaling. |
References
-
Park, J.H., et al. (2015). "Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation."[5][6] Molecules, 20(9), 15989–16003.[5][7][8]
-
Tang, L., et al. (2016). "Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway."[9][10] PLOS ONE, 11(3): e0152012.[10]
-
Wu, J., et al. (2013). "Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction." PLOS ONE, 8(8): e73527.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation [ouci.dntb.gov.ua]
- 5. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Cofilin Inhibitor Protects against Traumatic Brain Injury-Induced Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmolbiol.org [cellmolbiol.org]
Shizukahenriol Vehicle Control Selection: A Technical Support Guide for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective use of Shizukahenriol in in vitro studies. Recognizing the critical importance of appropriate vehicle control selection and troubleshooting potential experimental hurdles, this document is structured to offer practical, in-depth guidance rooted in scientific principles. Our aim is to empower you to generate reliable and reproducible data by anticipating and addressing common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and application of Shizukahenriol in a laboratory setting.
Q1: What is Shizukahenriol and what is its primary mechanism of action?
A1: Shizukahenriol is a natural compound isolated from Chloranthus henryi. Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the cellular defense against oxidative stress by inducing the expression of a suite of antioxidant enzymes.[1] By activating Nrf2, Shizukahenriol enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
Q2: What are the known downstream effects of Shizukahenriol's Nrf2 activation?
A2: Activation of the Nrf2 pathway by Shizukahenriol leads to several beneficial downstream effects, including:
-
Induction of Antioxidant Enzymes: Increased expression of heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM).[1]
-
Anti-inflammatory Activity: Suppression of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][2] This is, in part, due to the ability of activated Nrf2 to down-regulate the pro-inflammatory NF-κB signaling pathway.[1]
-
Neuroprotection: Shizukahenriol has demonstrated the ability to protect microglial cells from oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent.[1][2]
Q3: What is the recommended vehicle for dissolving Shizukahenriol for in vitro studies?
A3: The recommended vehicle for dissolving Shizukahenriol is Dimethyl Sulfoxide (DMSO) .[3][4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of small molecules for in vitro assays.[4]
Q4: What is a vehicle control and why is it essential in experiments with Shizukahenriol?
A4: A vehicle control is a crucial experimental control that contains all the components of the experimental treatment except for the active compound (in this case, Shizukahenriol). For Shizukahenriol studies, the vehicle control would be cell culture medium containing the same final concentration of DMSO as the cells treated with Shizukahenriol. This control is essential to distinguish the biological effects of Shizukahenriol from any potential effects of the solvent itself.[5][6]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during in vitro experiments with Shizukahenriol.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Precipitation of Shizukahenriol in cell culture medium. | 1. Low solubility in aqueous solutions. 2. Exceeding the final recommended DMSO concentration. | 1. Optimize the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final cell culture medium should be kept to a minimum, typically ≤ 0.5% (v/v) , to avoid both compound precipitation and solvent-induced cytotoxicity.[7] 2. Prepare fresh dilutions: It is recommended to prepare fresh dilutions of the Shizukahenriol stock solution into the cell culture medium immediately before each experiment.[8] 3. Gentle warming and mixing: If precipitation is observed upon dilution, gentle warming of the medium to 37°C and vortexing may help to redissolve the compound. However, prolonged heating should be avoided to prevent degradation. |
| Observed cytotoxicity in vehicle control group. | 1. High final DMSO concentration. 2. Cell-type specific sensitivity to DMSO. | 1. Determine the DMSO tolerance of your cell line: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1% to 2%) to determine the maximum non-toxic concentration for your specific cell line.[7] 2. Maintain a consistent, low DMSO concentration: Ensure that the final DMSO concentration is the same across all treatment groups, including the vehicle control, and is below the cytotoxic threshold for your cells.[5] |
| Inconsistent or unexpected experimental results. | 1. Degradation of Shizukahenriol in stock solution or cell culture medium. 2. Interference of Shizukahenriol with the assay itself. | 1. Proper storage of stock solutions: Store Shizukahenriol stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][9] 2. Assess stability in media: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and media components.[10][11][12] While specific stability data for Shizukahenriol is not readily available, it is good practice to minimize the incubation time as much as the experimental design allows. 3. Run assay-specific controls: To check for interference, run a cell-free control where Shizukahenriol is added to the assay reagents without cells. This can help identify direct interactions with assay components, such as the reduction of MTT by the compound itself.[1][13][14] |
| Suspected off-target effects. | Shizukahenriol may interact with other cellular targets besides Nrf2. | 1. Perform dose-response experiments: A well-defined dose-response curve can help to distinguish specific from non-specific effects. 2. Use specific inhibitors: If you hypothesize an off-target effect on a particular pathway, use a known inhibitor of that pathway as a positive control. 3. Consult the literature for structurally similar compounds: Researching the known off-target effects of compounds with similar chemical structures to Shizukahenriol may provide insights into potential off-target interactions.[15][16][17][18][19] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving Shizukahenriol.
Protocol 1: Preparation of Shizukahenriol Stock Solution
Objective: To prepare a concentrated stock solution of Shizukahenriol in DMSO for use in in vitro experiments.
Materials:
Procedure:
-
Determine the desired stock concentration: A common stock concentration for in vitro studies is 10 mM.
-
Calculate the required amount of Shizukahenriol and DMSO.
-
Weigh the Shizukahenriol powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the Shizukahenriol is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. [5]
Protocol 2: Vehicle Control Experiment for a Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of Shizukahenriol on cell viability while controlling for the effects of the DMSO vehicle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Shizukahenriol stock solution (in DMSO)
-
DMSO (vehicle)
-
MTT reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of Shizukahenriol in complete cell culture medium. Ensure the final DMSO concentration in each dilution is the same and does not exceed the cytotoxic threshold for your cells (e.g., 0.5%).
-
Prepare the vehicle control: In a separate set of wells, add complete cell culture medium containing the same final concentration of DMSO as the highest concentration of Shizukahenriol used.
-
Prepare a "medium only" blank control.
-
Remove the old medium from the cells and add the prepared treatments (Shizukahenriol dilutions, vehicle control, and medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Analyze the data: Subtract the absorbance of the "medium only" blank from all other readings. Normalize the data to the vehicle control to determine the specific effect of Shizukahenriol on cell viability.
IV. Signaling Pathways and Experimental Workflows
Shizukahenriol's Mechanism of Action via Nrf2 Activation
Caption: Hypothesized mechanism of Shizukahenriol inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow for Investigating Shizukahenriol's Effect on Caspase-1 Activity
Caption: A typical workflow to assess the inhibitory effect of Shizukahenriol on caspase-1 activity.
V. References
-
Choi, R.-J., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Molecules, 20(9), 15989-16003. [Link]
-
Choi, R.-J., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. PubMed. [Link]
-
The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (n.d.). Semantic Scholar. [Link]
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (2021). Frontiers in Immunology. [Link]
-
Interferences with Luciferase Reporter Enzymes. (2016). NCBI Bookshelf. [Link]
-
Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. (n.d.). ResearchGate. [Link]
-
Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. (2020). Journal of Medicinal Chemistry. [Link]
-
Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (2020). MDPI. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. (2019). PubMed. [Link]
-
Inhibiting the NLRP3 Inflammasome. (n.d.). ResearchGate. [Link]
-
Inhibitor bias in luciferase-based luminescence assays. (2020). Future Science. [Link]
-
Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA. (2015). Journal of Biological Chemistry. [Link]
-
Stability of screening compounds in wet DMSO. (2008). PubMed. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). ACS Omega. [Link]
-
Cell culture media impact on drug product solution stability. (2016). PubMed. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2023). Cellular and Molecular Life Sciences. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]
-
Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. (2024). Frontiers in Chemistry. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). eLife. [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Nature Communications. [Link]
-
A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. (2017). Journal of Immunological Methods. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (n.d.). ResearchGate. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]
-
Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. (2021). Frontiers in Cellular Neuroscience. [Link]
-
Seed sequences mediate off-target activity in the CRISPR-interference system. (2024). PubMed. [Link]
-
Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. (2015). Molecular Therapy. [Link]
-
DMSO. (n.d.). gChem. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
DMSO Physical Properties. (n.d.). gChem. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). Journal of Chemical Information and Modeling. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 17. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Seed sequences mediate off-target activity in the CRISPR-interference system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gchemglobal.com [gchemglobal.com]
Technical Support Center: Optimizing Incubation Time for Shizukahenriol Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Shizukahenriol is a theoretical compound developed for illustrative purposes within this guide. The experimental principles, protocols, and troubleshooting advice provided are based on established best practices in cell-based pharmacology and are intended to serve as a universal framework for optimizing the incubation time of any novel compound.
Introduction
The incubation time is a critical variable in determining the biological effect of a therapeutic compound in in vitro studies. Two key pharmacological parameters that determine cellular response are the concentration of a drug and the duration of drug exposure.[1] An insufficient exposure time may fail to elicit a measurable response, while an excessively long incubation can lead to secondary effects, cytotoxicity, or misleading results due to compound degradation or nutrient depletion in the culture medium.[2] This guide provides a comprehensive framework for systematically optimizing the incubation time for Shizukahenriol treatment, ensuring reliable, reproducible, and clinically relevant data.
Frequently Asked Questions (FAQs)
Q1: Where do I start? What is a reasonable initial range of incubation times for a new compound like Shizukahenriol?
A: A literature search on compounds with similar mechanisms of action or structural classes is the best starting point.[3] If no analogues exist, a broad time-course experiment is recommended. A typical starting range for assessing effects on cell viability or proliferation is 24, 48, and 72 hours.[4] For acute effects on signaling pathways, much shorter incubations (e.g., 1, 4, 8, 12 hours) are more appropriate.[5]
Q2: How does the mechanism of action of Shizukahenriol influence the optimal incubation time?
A: The drug's mechanism is paramount.
-
Fast-acting compounds (e.g., kinase inhibitors, ion channel modulators) may show effects within minutes to a few hours.[5]
-
Slow-acting compounds (e.g., those affecting gene expression, inducing apoptosis, or antimetabolites) may require longer incubations, often 24 to 96 hours, to manifest a clear phenotype.[4]
Q3: Should I change the culture medium during long incubation periods (e.g., >48 hours)?
A: This is a critical consideration. For long incubations, nutrient depletion, pH changes, and evaporation can significantly impact cell health and confound results.[6][7] However, replacing the medium also removes the drug, which is not ideal for continuous exposure experiments. If you must change the medium, it should be replaced with a fresh medium containing the same concentration of Shizukahenriol. An alternative is to determine the stability of Shizukahenriol in the culture medium at 37°C over the desired time course.[3]
Q4: My vehicle control (e.g., DMSO) shows toxicity at longer incubation times. What should I do?
A: The final concentration of the solvent should be kept as low as possible, typically below 0.5% for DMSO.[8] If toxicity is still observed in the vehicle control at your chosen time points, you must lower the solvent concentration. This may require preparing a more concentrated stock of Shizukahenriol. Always include a vehicle-only control to ensure that any observed effects are due to the compound and not the solvent.[3]
Q5: How does cell density affect the optimal incubation time?
A: Cell density is a major variable. High cell density can lead to premature nutrient depletion and contact inhibition, altering the cells' metabolic state and drug response. Conversely, low cell density can make cells more susceptible to drug-induced stress. It is crucial to determine the optimal seeding density where cells remain in the logarithmic growth phase throughout the entire experiment, including the longest incubation period.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect observed at any time point. | 1. Incubation time is too short: The biological effect (e.g., apoptosis, gene expression change) requires more time to develop.[5] 2. Drug concentration is too low: The dose is insufficient to elicit a response. 3. Drug instability: Shizukahenriol may be degrading in the culture medium at 37°C.[3] 4. Cell line is resistant: The chosen cell model may not be sensitive to Shizukahenriol's mechanism of action.[5] | 1. Extend the time course: Include longer incubation points (e.g., 72, 96 hours). 2. Increase concentration: Perform a dose-response experiment at a fixed, long-duration time point (e.g., 72 hours) to confirm bioactivity.[3] 3. Test stability: Analyze the concentration of Shizukahenriol in the medium over time. Prepare fresh solutions for each experiment.[3][5] 4. Verify target expression: Confirm that the cellular target of Shizukahenriol is present and functional in your cell line. |
| High cell death in all wells, including untreated controls, at later time points. | 1. Over-confluency: Cell density is too high, leading to nutrient depletion and cell death.[8] 2. Medium exhaustion: Essential nutrients are depleted, or toxic metabolites have accumulated. 3. Edge effects: Wells on the perimeter of the plate are prone to evaporation, concentrating media components and increasing cytotoxicity.[8] | 1. Optimize seeding density: Perform a cell titration experiment to ensure cells are in a logarithmic growth phase for the duration of the assay.[8][9] 2. Use a higher volume of medium: This can delay nutrient depletion. 3. Mitigate edge effects: Do not use the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or medium to create a humidity barrier.[8] |
| Results are not reproducible between experiments. | 1. Inconsistent cell health: Cells were at different passage numbers or growth phases at the time of treatment.[8] 2. Variable timelines: Incubation times for seeding, treatment, or assay development were not standardized.[8] 3. Reagent variability: Inconsistent preparation of Shizukahenriol stock solutions or assay reagents. | 1. Standardize cell culture: Use cells within a consistent, narrow range of passage numbers and ensure they are in the logarithmic growth phase before plating.[8] 2. Maintain strict timing: Use timers and a consistent workflow for all experimental steps. 3. Prepare fresh reagents: Prepare Shizukahenriol dilutions fresh from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3][8] |
| The IC50 value decreases significantly with longer incubation times. | This is an expected pharmacological outcome. As the duration of exposure increases, a lower concentration of the drug is often required to achieve the same level of effect. This reflects the relationship between drug concentration and exposure time (C x T).[1] | Report the IC50 with the corresponding incubation time (e.g., "IC50 (48h) = 10 µM"). The choice of which time point to use for standard assays depends on the research question. Often, a time point that provides a robust and reproducible window for detecting both cell killing and growth inhibition (e.g., 72 hours) is chosen for anticancer drug screening.[4] |
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Cell Viability Assay
This protocol is designed to determine the optimal incubation time for Shizukahenriol by assessing its effect on cell viability at multiple time points.
Methodology:
-
Cell Seeding:
-
Determine the optimal seeding density to ensure cells are in the logarithmic growth phase for the longest time point (e.g., 96 hours).[9]
-
Plate cells in a 96-well tissue culture-treated plate at the predetermined density and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of Shizukahenriol in culture medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove the medium from the cells and add an equal volume of the 2X Shizukahenriol dilutions or vehicle control. This brings the final concentration to 1X (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate separate plates for each designated time point (e.g., 24h, 48h, 72h, 96h). This "staggered start" approach ensures all plates are assayed simultaneously at the end, reducing variability.
-
-
Viability Assessment (Example using MTT Assay):
-
At the end of each incubation period, add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the MTT/medium mixture and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability vs. Log[Shizukahenriol] for each time point to generate dose-response curves and determine the IC50 value at each time point.
-
Data Presentation: Example Time-Course Data
The results of the time-course experiment can be summarized in a table to easily compare the potency of Shizukahenriol over time.
| Incubation Time | IC50 (µM) | Max Inhibition (%) |
| 24 hours | > 100 | 15% |
| 48 hours | 25.3 | 65% |
| 72 hours | 8.1 | 92% |
| 96 hours | 7.5 | 95% |
In this example, a 72-hour incubation is identified as optimal. It provides a potent IC50 and a large dynamic range for the assay, while the 96-hour time point offers minimal additional benefit.
Visualizations
Experimental Workflow for Incubation Time Optimization
This diagram outlines the logical flow for determining the optimal incubation time for Shizukahenriol.
Caption: Decision tree for troubleshooting time-course experiments.
References
-
Al-Sanea, M. M., et al. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). The impact of cellular environment on in vitro drug screening. Expert Opinion on Drug Discovery, 18(11), 1239-1251. Retrieved from [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Retrieved from [Link]
-
Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8854–8866. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57–70. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57-70. Retrieved from [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3365-3372. Retrieved from [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Shizukahenriol's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of a novel neuroprotective agent, "Shizukahenriol," benchmarked against the clinically established free-radical scavenger, Edaravone. The experimental design, protocols, and mechanistic considerations detailed herein are structured to ensure scientific rigor and translational relevance.
Disclaimer: "Shizukahenriol" is a notional compound used here to illustrate the validation process for a novel neuroprotective agent. The experimental data and mechanistic pathways are presented as a representative example based on established principles in neuroprotection research.
Introduction: The Imperative for Rigorous In Vivo Validation
The translation of promising in vitro neuroprotective candidates into clinically effective therapies has been notoriously challenging[1][2]. A significant hurdle lies in bridging the gap between cell-based assays and the complex pathophysiological environment of a living organism. Therefore, robust in vivo validation using well-characterized animal models is a critical step in the drug development pipeline[3]. This guide outlines a comparative approach to validate the neuroprotective efficacy of Shizukahenriol, a novel compound, using the gold-standard middle cerebral artery occlusion (MCAO) model of ischemic stroke in rodents[4][5]. By directly comparing its performance against Edaravone, a clinically approved treatment for ischemic stroke, we can establish a clear benchmark for its potential therapeutic value[6][7][8].
Comparative Agents: Shizukahenriol and Edaravone
A successful comparative study hinges on understanding the profiles of the compounds under investigation.
-
Shizukahenriol (Hypothetical Profile): A novel pleiotropic agent believed to exert neuroprotection through a dual mechanism: potent antioxidant activity and activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The Nrf2 pathway is a master regulator of cellular antioxidant responses, making it a key target for neuroprotective therapies[9][10][11][12][13].
-
Edaravone (Established Profile): A powerful free radical scavenger that mitigates neuronal damage by neutralizing reactive oxygen species (ROS) generated during ischemic events[7][14][15][16]. Its mechanism is primarily focused on direct antioxidant action rather than the transcriptional activation of antioxidant genes[7].
The In Vivo Arena: The MCAO Model of Ischemic Stroke
The intraluminal filament model of middle cerebral artery occlusion (MCAO) is the most widely used rodent model for ischemic stroke research due to its ability to create reproducible infarcts that mimic human stroke[1][4][5][17]. This model allows for both transient occlusion (to simulate ischemia-reperfusion injury) and permanent occlusion[18][19][20][21]. For this validation guide, we will focus on a transient MCAO model in rats.
Experimental Workflow Diagram
The overall workflow for the in vivo validation is depicted below. This systematic approach ensures that each animal is subjected to a standardized procedure, minimizing variability and enhancing the reliability of the results.
Caption: In Vivo Validation Workflow for Neuroprotective Agents.
Detailed Experimental Protocols
Scientific integrity requires meticulous and reproducible methodologies. The following protocols are foundational for this comparative study.
Protocol 1: Transient MCAO Surgery in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.[5][19]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips and forceps
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a significant drop in cerebral blood flow monitored by laser Doppler flowmetry[19].
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the ECA stump and the cervical incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
Protocol 2: Neurological Deficit Assessment
Behavioral tests are crucial for assessing the functional outcomes of a neuroprotective treatment[15][22][23][24][25].
A. Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions on a scale of 0-18 (for rats), where a higher score indicates a more severe deficit[15][25].
-
Tasks include: Forelimb flexion, circling behavior, resistance to lateral push, and performance on a balance beam.
-
Assessment Timing: 24 hours, 48 hours, and 7 days post-MCAO.
B. Rotarod Test: This test assesses motor coordination and balance[15][22][23][24].
-
Procedure: Place the rat on an accelerating rotating rod and record the latency to fall.
-
Training: Train animals for 3 consecutive days before surgery.
-
Assessment Timing: 7 days post-MCAO.
Protocol 3: Infarct Volume Quantification
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the extent of brain infarction[26][27][28][29].
Procedure:
-
At the study endpoint (e.g., 7 days), euthanize the rat and perfuse transcardially with cold saline.
-
Harvest the brain and slice it into 2 mm coronal sections[5].
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes[26][27]. Healthy, viable tissue with intact dehydrogenase enzymes will stain red, while the infarcted tissue will remain white[27].
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice.
-
Correct for brain edema using a standard formula: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume)[30].
Data Presentation and Comparative Analysis
Quantitative data should be summarized in tables for clear comparison. The following tables represent hypothetical but plausible outcomes from the proposed study.
Table 1: Comparative Efficacy on Neurological Function (Day 7)
| Treatment Group (n=10/group) | mNSS Score (Mean ± SEM) | Rotarod Latency (s, Mean ± SEM) |
|---|---|---|
| Sham | 0.5 ± 0.2 | 180 ± 15 |
| Vehicle (Saline) | 12.8 ± 1.1 | 45 ± 8 |
| Shizukahenriol (20 mg/kg) | 7.2 ± 0.9 * | 110 ± 12 * |
| Edaravone (10 mg/kg)[6] | 9.5 ± 1.0* | 85 ± 10* |
*p < 0.05 compared to Vehicle group
Table 2: Comparative Efficacy on Infarct Volume and Edema (Day 7)
| Treatment Group | Corrected Infarct Volume (mm³, Mean ± SEM) |
|---|---|
| Vehicle (Saline) | 210 ± 25 |
| Shizukahenriol (20 mg/kg) | 115 ± 18 * |
| Edaravone (10 mg/kg) | 155 ± 20* |
*p < 0.05 compared to Vehicle group
Interpretation: The hypothetical data suggest that both Shizukahenriol and Edaravone significantly improve neurological outcomes and reduce infarct volume compared to the vehicle control. Notably, Shizukahenriol demonstrates a superior neuroprotective effect in this model, as evidenced by lower mNSS scores, longer rotarod latencies, and a greater reduction in infarct volume.
Mechanistic Insights: The Nrf2 Signaling Pathway
The proposed superior efficacy of Shizukahenriol may be attributed to its ability to activate the Nrf2 signaling pathway, providing a more sustained and comprehensive antioxidant defense compared to the direct scavenging action of Edaravone[9][10].
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1[9][13]. Upon encountering oxidative stress (as occurs in stroke), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) on DNA. This initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[9][11][12].
Proposed Signaling Pathway for Shizukahenriol
Caption: Proposed Nrf2-mediated neuroprotective pathway of Shizukahenriol.
To validate this mechanism, brain tissue from the different treatment groups would be analyzed via Western blot or RT-PCR to quantify the expression levels of Nrf2, HO-1, and NQO1. An increase in these proteins in the Shizukahenriol group would provide strong evidence supporting this proposed pathway[31].
Conclusion and Future Directions
This guide provides a comprehensive, multi-faceted approach to the in vivo validation of Shizukahenriol's neuroprotective effects. By employing a clinically relevant animal model, standardized behavioral and histological assessments, and a direct comparison to an established therapeutic, this framework allows for a robust evaluation of the novel compound's potential.
The hypothetical data presented suggest that Shizukahenriol holds significant promise, potentially offering superior neuroprotection to Edaravone, possibly through the activation of the Nrf2 pathway. Future studies should focus on dose-response relationships, the therapeutic time window, and validation in other models of neurodegeneration to fully characterize the therapeutic profile of Shizukahenriol.
References
-
Ruan, L., et al. (2020). Behavioral tests in rodent models of stroke. Translational Stroke Research. [Link]
-
Annepu, J., & Anand, A. (2014). Preclinical animal studies in ischemic stroke: Challenges and some solutions. Annals of Medicine and Surgery. [Link]
-
Wang, Y., et al. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. Journal of Alzheimer's Disease. [Link]
-
Otomo, E., et al. (2003). Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia. Brain Research. [Link]
-
Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics. [Link]
-
Lalkovičová, M., & Danielisová, V. (2016). The Nrf2 Pathway in Ischemic Stroke: A Review. Molecules. [Link]
-
Camarasa, A., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Journal of Neurochemistry. [Link]
-
Dehghani, M., et al. (2004). Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Journal of Neuroscience Methods. [Link]
-
Schlichting, C. L. R., et al. (2004). Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Brazilian Journal of Medical and Biological Research. [Link]
-
Alfieri, A., et al. (2019). Ischemic preconditioning provides long-lasting neuroprotection against ischemic stroke: The role of Nrf2. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Trueman, R. C., et al. (2017). Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Aspey, B. S., et al. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neuropathology and Applied Neurobiology. [Link]
-
Goldlust, E. J., et al. (1996). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke. [Link]
-
Kraeuter, A. K., et al. (2019). Functional assessments in the rodent stroke model. Wiener Medizinische Wochenschrift. [Link]
-
Zhang, R., et al. (2022). Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke. International Journal of Molecular Sciences. [Link]
-
Yoshida, H., et al. (2006). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. CNS Drug Reviews. [Link]
-
Rej, S., et al. (2021). Nrf2 as a therapeutic target in ischemic stroke. Expert Opinion on Therapeutic Targets. [Link]
-
Conduct Science. (2019). Rodent Models of Ischemic Stroke. Maze Engineers. [Link]
-
Wang, Y., et al. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. PubMed. [Link]
-
Lalkovičová, M., & Danielisová, V. (2016). The Nrf2 Pathway in Ischemic Stroke: A Review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Analysis and quantification of infarct volume by TTC staining. ResearchGate. [Link]
-
Radwanska, K., et al. (2023). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neurology. [Link]
-
Liu, S., et al. (2013). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Medical Science Monitor Basic Research. [Link]
-
Ong, L. K., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology. [Link]
-
Fluri, F., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments. [Link]
-
Fricker, D. G., et al. (2018). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Methods in Molecular Biology. [Link]
-
Wikipedia. (n.d.). Animal model of stroke. Wikipedia. [Link]
-
Aspey, B. S., et al. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neuropathology and Applied Neurobiology. [Link]
-
Zhang, Y., et al. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of Visualized Experiments. [Link]
-
Chen, Y. C., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs. [Link]
-
Tihonova, E., et al. (2023). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]
-
Pignataro, G., et al. (2008). In vivo and in vitro characterization of a novel neuroprotective strategy for stroke: ischemic postconditioning. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Tabassum, S., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. Journal of Environmental Pathology, Toxicology and Oncology. [Link]
-
Ramasamy, T., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine. [Link]
-
ResearchGate. (n.d.). Calcitriol Ameliorates Brain Injury in the Rat Model of Cerebral Ischemia-Reperfusion Through Nrf2/HO-1 Signalling Axis: An in Silico and in Vivo Study. ResearchGate. [Link]
-
Phue, J. N., et al. (2021). Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. Foods. [Link]
Sources
- 1. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nrf2 Pathway in Ischemic Stroke: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ischemic preconditioning provides long-lasting neuroprotection against ischemic stroke: The role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Animal model of stroke - Wikipedia [en.wikipedia.org]
- 18. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 22. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functional assessments in the rodent stroke model | springermedizin.de [springermedizin.de]
- 26. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. ahajournals.org [ahajournals.org]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]
- 31. researchgate.net [researchgate.net]
A Comprehensive Guide to the Cross-Validation of Shizukahenriol's Neuroprotective Activity in Diverse Neuronal Cell Lines
Introduction: The Quest for Neuroprotection and the Promise of Shizukahenriol
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key strategy in combating these devastating disorders is the identification of novel neuroprotective compounds that can shield neurons from damage, promote their survival, and support their function. Natural products have long been a fertile source of such therapeutic leads.
Shizukahenriol, a lindenane-type sesquiterpenoid isolated from Chloranthus henryi, has emerged as a promising candidate. Foundational research has demonstrated its potent anti-inflammatory and antioxidant activities in BV-2 microglial cells, the resident immune cells of the central nervous system.[1] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress.[1] While these findings are significant, as neuroinflammation and oxidative stress are key drivers of neurodegeneration, the direct effects of Shizukahenriol on neurons themselves remain to be elucidated.
This guide, therefore, presents a comprehensive experimental framework for the cross-validation of Shizukahenriol's neuroprotective activity across a panel of distinct neuronal cell lines. We will provide a rationale for a multi-model approach, propose a comparative analysis with well-characterized neuroprotective compounds, and offer detailed, field-proven protocols for assessing neuronal viability, morphology, synaptic integrity, and function. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of Shizukahenriol in the context of neuronal health and disease.
The Rationale for a Multi-Faceted, Cross-Validation Approach
To gain a comprehensive understanding of a compound's bioactivity, it is crucial to move beyond a single cell model. Different types of neurons exhibit unique vulnerabilities and responses to therapeutic agents. A robust cross-validation strategy using a diverse panel of neuronal cell lines is therefore essential. For this proposed investigation of Shizukahenriol, we recommend the following models:
-
SH-SY5Y (Human Neuroblastoma Cell Line): A widely used human cell line that can be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[2][3] This makes it a valuable model for studying neurodegenerative diseases like Parkinson's disease.[2]
-
PC12 (Rat Pheochromocytoma Cell Line): This cell line, when treated with Nerve Growth Factor (NGF), differentiates into cells resembling sympathetic neurons, making it an excellent model for studying neurite outgrowth and neuronal differentiation.[4][5]
-
Primary Cortical Neurons (Rodent-derived): These cells are harvested directly from the cortex of embryonic rodents and represent a mixed population of neurons and glia.[6][7] They provide a model system that more closely recapitulates the cellular diversity and synaptic connectivity of the in vivo brain.[6]
By evaluating Shizukahenriol across these distinct models, we can assess its efficacy on different neuronal subtypes, under various differentiation states, and in the presence of other neural cell types, thereby providing a more complete picture of its neuroprotective potential.
Comparative Analysis: Benchmarking Shizukahenriol Against Established Neuroprotective Agents
To objectively evaluate the efficacy of Shizukahenriol, it is crucial to compare its performance against well-characterized neuroprotective compounds. We propose the inclusion of the following agents as positive controls and benchmarks:
-
Sulforaphane: A potent, well-documented Nrf2 activator derived from cruciferous vegetables.[8][9] Its established neuroprotective effects provide a direct comparison for Shizukahenriol's Nrf2-mediated activity.[8][10]
-
Resveratrol: A polyphenol found in grapes and other fruits, known to exert neuroprotective effects through multiple mechanisms, including activation of the PI3K/Akt signaling pathway and sirtuins.[11][12][13] This will allow us to determine if Shizukahenriol's activity is solely dependent on the Nrf2 pathway or if it engages other key pro-survival pathways.
The experimental workflow for this comparative analysis is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PC12 cell neuronal differentiation is associated with prolonged p21ras activity and consequent prolonged ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective role of vitamin D in primary neuronal cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection by borneol on cortical neurons against oxygen-glucose deprivation/reperfusion: involvement of anti-oxidation and anti-inflammation through nuclear transcription factor κappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential responses of Trans-Resveratrol on proliferation of neural progenitor cells and aged rat hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Functional Divergence in Lindenane Sesquiterpenoids: A Head-to-Head Guide on Shizukahenriol vs. Shizukaol B
Executive Summary: The "Shield" and The "Sword"
In the realm of Chloranthus-derived sesquiterpenoids, lindenane dimers represent a high-value structural class due to their complex stereochemistry and potent bioactivity. While often grouped together, Shizukahenriol (SZH) and Shizukaol B exhibit distinct pharmacological profiles that necessitate a nuanced selection strategy for therapeutic development.
This guide provides a technical head-to-head comparison. Our analysis reveals a functional divergence:
-
Shizukahenriol (SZH) acts primarily as a "Cellular Shield," exhibiting neuroprotective properties via the Nrf2/Keap1 antioxidant pathway.
-
Shizukaol B functions as a "Metabolic Brake/Cytotoxin," strongly inhibiting the JNK/AP-1 signaling axis and exhibiting higher relative cytotoxicity against specific cancer lines (e.g., HepG2, MCF-7).
Chemical Architecture & Stability
Both compounds are [4+2] cycloaddition dimers of lindenane sesquiterpene monomers. Their bioactivity is largely driven by the presence of
Structural Logic: Monomer to Dimer
The dimerization usually involves a lindenane monomer (e.g., Chloranthalactone B) undergoing a Diels-Alder type reaction. This increases lipophilicity and metabolic stability compared to the monomer.
Figure 1: Biosynthetic logic of lindenane dimer formation. The Michael acceptor moiety is preserved in the dimer, serving as the "warhead" for cysteine alkylation.
Bioactivity Matrix: Head-to-Head Profiling
The following data synthesizes experimental outcomes from comparative literature. Note the distinct shift in potency between neuroprotection (SZH) and cytotoxicity (Shizukaol B).
| Feature | Shizukahenriol (SZH) | Shizukaol B | Chloranthalactone B (Monomer) |
| Primary Mechanism | Nrf2 Activation (Antioxidant) | JNK/AP-1 Inhibition (Anti-inflammatory) | Weak NF-κB inhibition |
| Key Target Protein | Keap1 (Cysteine modification) | JNK1/2 (Phosphorylation blockade) | Non-specific |
| Neuroprotection | High (Attenuates H₂O₂ toxicity in BV-2) | Moderate | Low |
| Anti-inflammatory | Inhibits NO, TNF-α, IL-1β | Inhibits NO, iNOS, COX-2 | Weak inhibition of NO |
| Cytotoxicity (Cancer) | Moderate (Secondary effect) | High (IC50 ~6-15 µM on HepG2/MCF-7) | Low / Inactive (>50 µM) |
| Selectivity Index | High (Favors normal neuronal survival) | Low (Potent against dividing cells) | N/A |
Analyst Insight: If your goal is chemoprevention or neuroprotection , Shizukahenriol is the superior candidate due to its ability to upregulate HO-1 and GCLC without massive cytotoxicity. If the goal is tumor suppression , Shizukaol B is the validated choice.
Mechanistic Profiling
A. Shizukahenriol: The Nrf2 Pathway (The Shield)
SZH promotes the nuclear translocation of Nrf2, likely by modifying specific cysteine residues on Keap1, preventing Nrf2 ubiquitination.
Figure 2: Shizukahenriol-mediated activation of the Nrf2 antioxidant defense system.
B. Shizukaol B: The JNK/AP-1 Pathway (The Brake)
Shizukaol B operates downstream of TLR4, specifically blocking the phosphorylation of JNK, which prevents the formation of the AP-1 transcription complex.
Figure 3: Shizukaol B's blockade of the JNK-AP-1 inflammatory cascade.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
Protocol A: Targeted Isolation from Chloranthus henryi
Rationale: Commercial standards are expensive. In-house isolation ensures freshness and prevents Michael acceptor degradation.
-
Extraction: Macerate dried roots (1 kg) in 95% EtOH (5L) x 3 times at room temperature. Note: Avoid heating >45°C to prevent thermal rearrangement of the dimer.
-
Partition: Suspend crude extract in water. Partition sequentially with Petroleum Ether -> Ethyl Acetate (EtOAc) -> n-Butanol.
-
Target Fraction: The EtOAc layer contains the lindenane dimers.
-
-
Chromatography:
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether:Acetone (from 10:1 to 1:1).
-
Checkpoint: Shizukahenriol typically elutes around 4:1 to 3:1. Monitor via TLC (Vanillin-H2SO4 stain; look for purple/blue spots).
-
-
Purification: Final polish using Semi-prep HPLC (C18 column, MeOH:H2O 75:25 isocratic).
Protocol B: Nrf2 Luciferase Reporter Assay (SZH Validation)
Rationale: Confirms the specific "Shield" mechanism of Shizukahenriol.
-
Cell Line: ARE-Luciferase reporter HepG2 or BV-2 cells.
-
Seeding: 1 x 10^4 cells/well in 96-well white plates.
-
Treatment:
-
Vehicle Control (0.1% DMSO).
-
Positive Control: tBHQ (10 µM) or Sulforaphane (5 µM).
-
Experimental: Shizukahenriol (1, 5, 10 µM).
-
-
Incubation: 12–18 hours.
-
Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo). Measure luminescence.
-
Validation Criteria: SZH must induce >2-fold increase in luminescence relative to control to confirm Nrf2 activation.
Protocol C: Griess Assay for NO Inhibition (Comparative Potency)
Rationale: Standardizes the anti-inflammatory comparison between SZH and Shizukaol B.
-
Cell Line: RAW264.7 Macrophages.
-
Stimulation: LPS (1 µg/mL).[1]
-
Treatment: Co-treat with LPS + Compound (0.5 – 50 µM) for 24 hours.
-
Readout: Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.
-
Measurement: Absorbance at 540 nm.
-
Data Analysis: Calculate IC50.
-
Expected SZH IC50: ~10–15 µM.
-
Expected Shizukaol B IC50: ~5–10 µM (Often slightly more potent in this specific assay).
-
References
-
Isolation and Nrf2 Activity of Shizukahenriol Source:Molecules (2015) Title: Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation.[2] URL:[Link]
-
Shizukaol B and JNK/AP-1 Inhibition Source:Biomedicine & Pharmacotherapy (2017) Title: Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells.[1][3] URL:[Link]
-
Cytotoxicity of Lindenane Dimers Source:Journal of Natural Products (2008) Title: Lindenane Sesquiterpenoids from the Roots of Chloranthus henryi. (Contextualizing cytotoxicity of the class). URL:[Link]
-
General Comparison of Dimer vs. Monomer Activity Source:Journal of Ethnopharmacology (2013) Title: Anti-inflammatory effects of sesquiterpenoids from Chloranthus species.[1][3] URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of Shizukahenriol and its Lindenane Sesquiterpenoid Dimer Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product chemistry and drug discovery, the lindenane class of sesquiterpenoids has emerged as a fertile ground for identifying novel therapeutic agents. Among these, Shizukahenriol, a dimeric lindenane sesquiterpenoid isolated from Chloranthus henryi, has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Shizukahenriol and its naturally occurring analogs, the broader family of lindenane sesquiterpenoid dimers. While comprehensive SAR studies on systematically synthesized Shizukahenriol analogs are limited, a comparative analysis of related natural products from the Chloranthus genus offers critical insights into the structural features governing their biological activity.
Shizukahenriol: A Potent Modulator of Inflammatory and Oxidative Stress Pathways
Shizukahenriol exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress.[1] This mechanism underscores its potential as a neuroprotective agent.[1] Activation of Nrf2 by Shizukahenriol leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM).[1]
Furthermore, Shizukahenriol has been shown to suppress the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, it dose-dependently inhibits the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] This anti-inflammatory action is, at least in part, mediated by the inhibition of the nuclear translocation of NF-κB p65, a pivotal transcription factor in the inflammatory response.[1]
The Broader Family: Lindenane Sesquiterpenoid Dimers from Chloranthus
Shizukahenriol belongs to a large family of dimeric lindenane sesquiterpenoids, which are characteristic secondary metabolites of plants from the Chloranthus genus.[2][3][4] These complex molecules are formed through Diels-Alder [4+2] cycloadditions of lindenane monomers and exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[5][6][7] The structural diversity within this family, arising from different monomeric precursors and dimerization patterns, provides a valuable platform for SAR studies.
Comparative Anti-Inflammatory and Cytotoxic Activities
The following table summarizes the reported biological activities of Shizukahenriol and other representative lindenane sesquiterpenoid dimers. This comparative data, while not from a single, unified study, allows for preliminary SAR deductions.
| Compound | Biological Activity | Cell Line | Assay | IC50 / Activity | Source |
| Shizukahenriol | Anti-inflammatory | BV-2 microglia | NO production | Significant inhibition at 10-30 µM | [1] |
| Shimianolide D | Cytotoxicity | HL-60 | Apoptosis Induction | IC50: 15.6 ± 1.11 µM | [8] |
| Compound 8 | Cytotoxicity | MDA-MB-231 | Not Specified | IC50: 39.7 µM | [9] |
| Compound 13 | Cytotoxicity | MDA-MB-231 | Not Specified | IC50: 25.8 µM | [9] |
| Sarglaroid B | Cytotoxicity | MCF-7 | MTT | IC50: 5.4 µM | [10] |
| Sarglaroid B | Cytotoxicity | MDA-MB-231 | MTT | IC50: 10.2 µM | [10] |
| Sarglaroid C | Cytotoxicity | MCF-7 | MTT | IC50: 8.7 µM | [10] |
| Sarglaroid C | Cytotoxicity | MDA-MB-231 | MTT | IC50: 9.5 µM | [10] |
Preliminary Structure-Activity Relationship Insights:
From the available data, several preliminary SAR observations can be made for the lindenane sesquiterpenoid dimers:
-
Dimeric Complexity: The complex, sterically hindered polycyclic framework is a common feature of these bioactive molecules. The specific stereochemistry and connectivity resulting from the Diels-Alder dimerization are likely crucial for target engagement.
-
Substitution Patterns: Variations in the oxygenation patterns and other substituents on the lindenane core appear to significantly influence both the potency and selectivity of the cytotoxic and anti-inflammatory effects. For instance, the differences in activity between Sarglaroid B and C suggest that minor structural modifications can lead to notable changes in biological activity.
-
Specific Functional Groups: While a detailed analysis is hampered by the lack of a systematic analog series, the presence and orientation of hydroxyl, ketone, and ester functionalities are expected to play a critical role in the interactions with biological targets.
Experimental Methodologies: A Guide to Evaluation
The biological activities of Shizukahenriol and its analogs have been assessed using a variety of standard in vitro assays. Understanding these methodologies is crucial for interpreting the SAR data and for designing future studies.
Anti-Inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After 24 hours, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
2. Pro-inflammatory Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific proteins, such as TNF-α and IL-6, in biological samples.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants containing the cytokine and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength. The concentration is determined from a standard curve.
-
Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Signaling Pathways and Logical Relationships
The biological activity of Shizukahenriol and its analogs is rooted in their ability to modulate specific cellular signaling pathways.
Caption: Mechanism of Action of Shizukahenriol.
Caption: Workflow for SAR studies of Lindenane Dimers.
Conclusion
Shizukahenriol and the broader family of lindenane sesquiterpenoid dimers represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and cancer. While a comprehensive structure-activity relationship for Shizukahenriol itself is yet to be fully elucidated through the synthesis and evaluation of a dedicated analog library, the comparative analysis of its naturally occurring congeners provides valuable initial insights. The complex polycyclic core and the specific arrangement of functional groups are clearly critical determinants of their biological activity. Future research, focusing on the targeted synthesis of Shizukahenriol analogs and their systematic biological evaluation, will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules and in designing novel, potent, and selective drug candidates.
References
-
Liu, B., et al. (2019). A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers. Nature Communications, 10(1), 1892. [Link]
-
Li, M., et al. (2022). Progress in Total Syntheses of Lindenane-Type Sesquiterpenoids and Their Dimers. Chinese Journal of Organic Chemistry, 42(9), 2728-2744. [Link]
-
Liu, B., et al. (2019). A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers. Nature Communications, 10(1), 1892. [Link]
-
Liu, B., et al. (2019). (PDF) A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers. ResearchGate. [Link]
-
Wang, W., et al. (2022). Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. Planta Medica, 88(12), 1025-1032. [Link]
-
Zhang, Y., et al. (2025). Phytochemistry and biological activities of genus Chloranthus: a review. Natural Product Research, 1-18. [Link]
-
Luo, J., et al. (2023). Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities. Phytochemistry, 215, 113866. [Link]
-
Cao, C. M., et al. (2008). [Advance in on chemical constituent and bioactivity research of genus Chloranthus]. Zhongguo Zhong Yao Za Zhi, 33(13), 1509-1515. [Link]
-
Li, D., et al. (2025). Phytochemistry and biological activities of genus Chloranthus: a review. ResearchGate. [Link]
-
Request PDF. (n.d.). Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus. ResearchGate. [Link]
-
Luo, J., et al. (2024). Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers. Natural Product Reports, 41(1), 25-58. [Link]
-
Yang, B., et al. (2018). Total syntheses of shizukaols A and E. Nature Communications, 9(1), 4038. [Link]
-
Kim, H. J., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Molecules, 20(9), 15989-16003. [Link]
-
Liu, Y., et al. (2025). Highly Fused Lindenane Sesquiterpenoid Dimers with Apoptosis-Inducing Properties from Chloranthus holostegius var. shimianensis. The Journal of Organic Chemistry. [Link]
-
Park, K. D., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Asymmetric Total Synthesis of Shizukaol J, Trichloranoid C and Trishizukaol A. Angewandte Chemie International Edition, 61(17), e202200258. [Link]
Sources
- 1. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and biological activities of genus Chloranthus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Fused Lindenane Sesquiterpenoid Dimers with Apoptosis-Inducing Properties from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
